Product packaging for 4-Chlorocyclohexanol(Cat. No.:CAS No. 29538-77-0)

4-Chlorocyclohexanol

Cat. No.: B1345108
CAS No.: 29538-77-0
M. Wt: 134.6 g/mol
InChI Key: HVPIAXWCSPHTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chlorocyclohexanol is a useful research compound. Its molecular formula is C6H11ClO and its molecular weight is 134.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClO B1345108 4-Chlorocyclohexanol CAS No. 29538-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPIAXWCSPHTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184555, DTXSID901031186
Record name 4-Chlorocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Chloro-cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29538-77-0, 30485-71-3
Record name Cyclohexanol, 4-chloro-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029538770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorocyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030485713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Chloro-cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-4-hydroxycyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical Abstract Service (CAS) Number and Core Identifiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Identification of 4-Chlorocyclohexanol

For researchers, scientists, and drug development professionals, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive overview of the key identifiers and analytical methodologies for this compound, a versatile intermediate in organic synthesis.[1]

This compound exists as two stereoisomers, cis and trans, which have distinct physical and chemical properties. It is crucial to use the correct CAS number to ensure the procurement of the appropriate isomer for a specific application. A third CAS number is often used when the stereochemistry is not specified.

Identifiercis-4-Chlorocyclohexanoltrans-4-ChlorocyclohexanolThis compound (unspecified)
CAS Number 19556-68-4[2][3]29538-77-0[1][4][5][6]30485-71-3[4][7][8][9][10]
Molecular Formula C₆H₁₁ClO[2][3]C₆H₁₁ClO[4][5][6]C₆H₁₁ClO[4][7][8][9][10]
Molecular Weight 134.60 g/mol [1][2][3]134.61 g/mol [5]134.604 g/mol [4][7][8][10]
IUPAC Name cis-4-chlorocyclohexan-1-oltrans-4-chlorocyclohexan-1-olThis compound
InChIKey HVPIAXWCSPHTAY-ZJQDQJMYSA-NHVPIAXWCSPHTAY-IZLXSQMJSA-N[4]HVPIAXWCSPHTAY-UHFFFAOYSA-N[4][7][8][10]

Physicochemical Properties

The physical properties of the cis and trans isomers of this compound can vary, which can be exploited for their separation and identification.

PropertyValueSource
Boiling Point378-380 K at 0.029 barNIST Chemistry WebBook[7]
Melting Point (trans)83 °CStenutz[11]

Experimental Protocols for Identification

A combination of spectroscopic and chromatographic techniques is typically employed for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule.[1]

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Spectral Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration, and coupling constants of the proton signals. The protons on the carbon bearing the chlorine and the hydroxyl group are of particular diagnostic value. The coupling constants between adjacent protons can help differentiate between axial and equatorial substituents, thus aiding in the assignment of the cis or trans configuration.[1]

    • ¹³C NMR: Determine the number of unique carbon signals, which should correspond to the number of non-equivalent carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation: Prepare the sample as a thin film between two salt plates (NaCl or KBr) or as a KBr pellet. For a thin film, a drop of the neat liquid is sufficient. For a KBr pellet, grind a small amount of the solid sample with dry KBr powder and press it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Look for characteristic absorption bands:

    • A broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

    • C-H stretching bands just below 3000 cm⁻¹ are characteristic of the sp³-hybridized carbons in the cyclohexane ring.[1]

    • A band in the fingerprint region (typically below 800 cm⁻¹) corresponding to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for its identification. It is often coupled with Gas Chromatography (GC-MS) for the analysis of mixtures.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph for separation from any impurities.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions.

  • Spectral Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of this compound (134.6 g/mol ).

    • Analyze the fragmentation pattern, which can provide structural information.

Gas Chromatography (GC)

GC is used to assess the purity of a this compound sample and can also be used to separate the cis and trans isomers.

Methodology:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Injection: Inject a small volume of the sample solution into the gas chromatograph.

  • Separation: Use a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity column) to separate the components of the sample based on their boiling points and interactions with the stationary phase.

  • Detection: Use a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), to detect the separated components as they elute from the column.

  • Analysis: The retention time of the peak(s) can be compared to that of a known standard to confirm the identity of the compound(s). The peak area can be used to determine the purity of the sample.

Differentiating Stereoisomers through Chemical Reactions

The stereochemistry of this compound significantly influences its reactivity. Treating the isomers with a base like sodium hydroxide can lead to different products, providing a chemical method for their differentiation.

  • cis-4-Chlorocyclohexanol: Undergoes an Sₙ2 reaction with hydroxide ions, leading to an inversion of stereochemistry and the formation of trans-1,4-cyclohexanediol.[1]

  • trans-4-Chlorocyclohexanol: Primarily undergoes an elimination reaction under the same conditions.[1] It can also form a bicyclic ether through an intramolecular reaction.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the identification of this compound and the distinct reaction pathways of its stereoisomers.

Identification_Workflow cluster_instrumental Instrumental Analysis cluster_chemical Chemical Derivatization/Reaction cluster_interpretation Data Interpretation & Conclusion GCMS GC-MS Analysis Purity Purity Assessment GCMS->Purity NMR NMR Spectroscopy (¹H and ¹³C) Structure Structural Elucidation NMR->Structure IR IR Spectroscopy IR->Structure Reaction Reaction with Base (e.g., NaOH) Stereochem Stereochemistry Determination Reaction->Stereochem Conclusion Final Identification Purity->Conclusion Structure->Stereochem Stereochem->Conclusion Sample Unknown Sample (this compound) Sample->GCMS Sample->NMR Sample->IR Sample->Reaction

Caption: A logical workflow for the comprehensive identification of this compound.

Reaction_Pathways cluster_cis cis-4-Chlorocyclohexanol cluster_trans trans-4-Chlorocyclohexanol Cis_Isomer cis-Isomer Trans_Diol trans-1,4-Cyclohexanediol Cis_Isomer->Trans_Diol SN2 Reaction Trans_Isomer trans-Isomer Elim_Product Elimination Product Trans_Isomer->Elim_Product Elimination Bicyclic_Ether Bicyclic Ether Trans_Isomer->Bicyclic_Ether Intramolecular Substitution Reagent Base (NaOH) Reagent->Cis_Isomer Reagent->Trans_Isomer

Caption: Distinct reaction pathways of cis- and trans-4-Chlorocyclohexanol with a base.

References

Spectroscopic Data of 4-Chlorocyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 4-Chlorocyclohexanol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound, providing detailed information about the chemical environment of each proton and carbon atom. The data for both cis and trans isomers are presented below.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Isomers

IsomerProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
trans-4-ChlorocyclohexanolH1 (CH-OH)~3.6 - 3.8m-
H4 (CH-Cl)~4.0 - 4.2m-
CH₂ (axial & equatorial)~1.2 - 2.2m-
cis-4-ChlorocyclohexanolH1 (CH-OH)~4.0 - 4.2m-
H4 (CH-Cl)~4.3 - 4.5m-
CH₂ (axial & equatorial)~1.4 - 2.1m-

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. 'm' denotes a multiplet.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Isomers

IsomerCarbonChemical Shift (ppm)
trans-4-ChlorocyclohexanolC1 (CH-OH)~69-71
C4 (CH-Cl)~60-62
C2, C6~35-37
C3, C5~30-32
cis-4-ChlorocyclohexanolC1 (CH-OH)~66-68
C4 (CH-Cl)~58-60
C2, C6~33-35
C3, C5~28-30

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound. The key vibrational frequencies are summarized below.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3200-3600Strong, Broad
C-H (Alkane)Stretching2850-3000Strong
C-O (Alcohol)Stretching1050-1150Strong
C-Cl (Haloalkane)Stretching600-800Medium-Strong

The broad O-H stretching band is characteristic of the hydroxyl group, while the C-Cl stretching frequency confirms the presence of the chlorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Key Mass Spectrometry Fragments for this compound

m/zInterpretation
134/136Molecular ion ([M]⁺) peak, showing the isotopic pattern for chlorine
116/118Loss of H₂O from the molecular ion
98Loss of HCl from the molecular ion
57[C₄H₉]⁺ fragment

The presence of two molecular ion peaks with an intensity ratio of approximately 3:1 (for ¹²C₅¹H₁₀³⁵Cl¹⁶O and ¹²C₅¹H₁₀³⁷Cl¹⁶O) is a characteristic feature for a compound containing one chlorine atom.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 10-20 mg of the this compound isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Spectra are typically acquired on the same spectrometer with a proton decoupler. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄) and placed in a liquid cell.

Data Acquisition:

  • A background spectrum of the empty salt plates or the solvent-filled cell is recorded first.

  • The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • The concentration should be in the range of 1-10 µg/mL.

Data Acquisition:

  • The sample is injected into the gas chromatograph (GC), where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

  • The separated components then enter the mass spectrometer (MS), where they are ionized (typically by electron impact) and fragmented.

  • The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or Solution Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry (GC-MS) MS_Prep->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight

Stereochemistry of cis- and trans-4-Chlorocyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the stereochemistry of cis- and trans-4-chlorocyclohexanol. It covers the conformational analysis of these isomers, their synthesis and spectroscopic characterization, and the profound impact of stereoisomerism on their chemical reactivity. This document is intended to serve as a comprehensive resource for professionals in chemical research and drug development.

Introduction to the Stereoisomers of 4-Chlorocyclohexanol

This compound is a disubstituted cyclohexane existing as two diastereomers: cis and trans. The spatial arrangement of the hydroxyl (-OH) and chlorine (-Cl) substituents on the cyclohexane ring dictates not only the physical properties of these isomers but also their chemical behavior. The non-planar, chair-like conformation of the cyclohexane ring is central to understanding the stereochemical nuances that differentiate the cis and trans forms. A thorough grasp of their three-dimensional structure is crucial for applications in organic synthesis and medicinal chemistry, where precise molecular architecture is paramount.

Conformational Analysis

The most stable conformation of a cyclohexane ring is the "chair" form, which minimizes both angle strain and torsional strain. In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). A rapid "ring-flip" interconverts the two chair conformations, causing axial substituents to become equatorial and vice versa.

trans-4-Chlorocyclohexanol

In the trans isomer, the hydroxyl and chloro groups are on opposite sides of the ring. This arrangement allows for two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and one, after a ring-flip, with both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions, which are a form of steric strain. Consequently, trans-4-chlorocyclohexanol exists almost exclusively in the diequatorial conformation.

G cis cis-4-Chlorocyclohexanol naoh NaOH cis->naoh trans trans-4-Chlorocyclohexanol trans->naoh trans_diol trans-1,4-Cyclohexanediol naoh->trans_diol Intermolecular SN2 (Inversion) epoxy 1,4-Epoxycyclohexane naoh->epoxy Ring Flip then Intramolecular SN2

Chemical Identification and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Chlorocyclohexanol: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for this compound (CAS No: 30485-71-3). The information is intended to guide laboratory personnel in the safe use and management of this chemical.

This compound is a cyclic alcohol containing a chlorine substituent. It is essential to understand its physical and chemical properties for safe handling and storage.

PropertyValueSource
Molecular Formula C₆H₁₁ClO[1][2][3]
Molecular Weight 134.60 g/mol [1][2][3]
CAS Number 30485-71-3[1][2][3]
IUPAC Name 4-chlorocyclohexan-1-ol[1]
Synonyms 1-Chloro-4-Hydroxycyclohexane, trans-4-Chlorocyclohexanol[1][4]
Appearance Not explicitly stated; likely a solid or liquid.
Boiling Point 378 - 380 K (105 - 107 °C) at 0.029 bar[2]
LogP (Octanol/Water Partition Coefficient) 1.52870[5]
Topological Polar Surface Area (PSA) 20.23 Ų[5]

Hazard Identification and GHS Classification

The hazard classification for this compound can be inconsistent across suppliers. Aggregated data from notifications to the European Chemicals Agency (ECHA) provides the following potential hazards.[1] It is noteworthy that in the same dataset, 66.7% of notifications reported that the chemical does not meet GHS hazard criteria.[1] Users should therefore handle this chemical with caution, assuming the highest potential hazard.

Hazard ClassHazard StatementGHS Code
Skin Corrosion/Irritation (Category 2)Causes skin irritationH315
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritationH319
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritationH335

Primary Hazards: Irritant.[1] Other Potential Hazards: May be combustible and can emit toxic fumes under fire conditions.[6]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

3.1 Safe Handling

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[6][7] Do not eat, drink, or smoke in the work area.

  • Exposure Avoidance: Do not breathe vapor or mist.[6] Avoid contact with eyes, skin, and clothing.[6] Avoid prolonged or repeated exposure.[6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6]

3.2 Storage Conditions

  • Container: Keep container tightly closed when not in use.[6][7]

  • Environment: Store in a dry, cool, and well-ventilated place.[7]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[7] Mixing incompatible chemicals can lead to violent reactions.[8]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

Control TypeRecommendationSource
Engineering Controls A safety shower and eye bath should be readily available. Mechanical exhaust (fume hood) is required.[6]
Eye/Face Protection Wear chemical safety goggles or a face shield.[6][9]
Skin Protection Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.[6][9]
Respiratory Protection If ventilation is inadequate or for spill response, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid ProtocolSource
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[12]
Skin Contact Promptly wash the contaminated skin with copious amounts of water for at least 15 minutes.[6][13] Remove all contaminated clothing while rinsing.[10][11] If irritation persists, get medical attention.[10]
Inhalation Move the exposed person to fresh air at once.[6][10] If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen.[9][10] Get medical attention as soon as possible.[10]
Ingestion Do NOT induce vomiting.[9] Rinse mouth with water.[14] If the person is conscious, give water to drink.[9] Never give anything by mouth to an unconscious person.[9] Get medical attention immediately.[10]

Fire Fighting and Accidental Release Measures

6.1 Fire Fighting

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[6]

  • Specific Hazards: The substance is a combustible liquid.[6] Thermal decomposition can lead to the release of irritating and toxic fumes, including carbon oxides (CO, CO₂) and hydrogen chloride gas.[6][7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][7]

6.2 Accidental Release (Spill) Measures The following workflow outlines the logical steps for responding to a this compound spill.

Spill_Response_Workflow cluster_initial Initial Response cluster_assessment Assessment & Preparation cluster_cleanup Containment & Cleanup cluster_final Final Steps spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert assess Assess Spill Size & Risk alert->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe materials Gather Spill Kit Materials (Absorbent, Bags, Neutralizer) ppe->materials contain Contain Spill with Absorbent materials->contain absorb Absorb Material contain->absorb collect Collect & Place in Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EHS Protocols decontaminate->dispose report Complete Incident Report dispose->report

References

The Cyclohexanol Core: A Journey from Industrial Precursor to Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Substituted Cyclohexanols for Researchers, Scientists, and Drug Development Professionals.

The deceptively simple six-carbon ring of cyclohexanol, adorned with a hydroxyl group, represents a cornerstone of modern organic chemistry. Its journey spans from a bulk chemical precursor for polymers like nylon to a privileged scaffold in a multitude of life-saving pharmaceuticals. This technical guide delves into the rich history of substituted cyclohexanols, tracing their discovery, the evolution of their synthesis, and their ever-expanding role in medicinal chemistry. We will explore key synthetic methodologies, present comparative quantitative data, and illustrate the intricate signaling pathways through which these molecules exert their biological effects.

A Historical Overview: From Nylon to Novel Drugs

The story of substituted cyclohexanols is intrinsically linked to the industrialization of the 20th century. Initially, cyclohexanol itself was primarily produced on a massive scale through two main routes: the oxidation of cyclohexane and the hydrogenation of phenol. This large-scale production was driven by the demand for its oxidized derivative, cyclohexanone, a key intermediate in the synthesis of adipic acid and caprolactam, the monomers for Nylon 6,6 and Nylon 6, respectively.[1][2]

A pivotal moment in the synthetic history of substituted cyclohexanols arrived in 1935 with Sir Robert Robinson's discovery of the annulation reaction that now bears his name.[3] This powerful ring-forming reaction, which combines a Michael addition with an intramolecular aldol condensation, provided a versatile method to create substituted cyclohexenones, which can be readily reduced to the corresponding cyclohexanols.[3][4] The Robinson annulation opened up new avenues for the synthesis of complex polycyclic systems, including steroids, and laid the groundwork for the future development of intricate cyclohexanol-containing molecules.[4]

The transition of substituted cyclohexanols from industrial intermediates to therapeutic agents was propelled by the burgeoning field of medicinal chemistry. A significant milestone was the synthesis of the analgesic Tramadol in 1962 by the German pharmaceutical company Grünenthal GmbH.[5] Marketed in 1977, Tramadol's unique dual mechanism of action, involving both opioid receptor agonism and serotonin-norepinephrine reuptake inhibition, showcased the potential of the substituted cyclohexanol scaffold to interact with complex biological systems.[6][7]

Further solidifying the importance of this structural motif, the late 20th century saw the discovery of Oseltamivir (Tamiflu), an antiviral drug for the treatment of influenza. Discovered by Gilead Sciences and marketed by Roche since 1999, oseltamivir features a substituted cyclohexene core, demonstrating the versatility of the six-membered carbocycle in targeting viral enzymes.[8][9] The development of Desvenlafaxine (Pristiq), the active metabolite of venlafaxine and a potent serotonin-norepinephrine reuptake inhibitor (SNRI) approved in 2008, further cemented the role of substituted cyclohexanols in the treatment of central nervous system disorders.[10][11]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of substituted cyclohexanols has evolved significantly, with methods being refined for greater efficiency, stereoselectivity, and functional group tolerance. Two of the most historically and practically significant methods are the catalytic hydrogenation of substituted phenols and the Robinson annulation.

Catalytic Hydrogenation of Substituted Phenols

The catalytic hydrogenation of phenols is a direct and atom-economical method for the synthesis of cyclohexanols. The choice of catalyst and reaction conditions can significantly influence the yield and stereoselectivity of the product.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of Substituted Phenols

CatalystSubstrateH2 Pressure (bar)Temperature (°C)SolventYield (%)Diastereomeric Ratio (trans:cis or cis:trans)Reference
5 wt% Pd/Al2O3p-cresol580n-heptane9080:20 (trans:cis)[12]
5 wt% Pd/Al2O3p-tert-butylphenol580n-heptane>9987:13 (trans:cis)[12]
[Rh(COD)Cl]2p-cresol5080iPrOH9510:90 (trans:cis)[12]
[Rh(COD)Cl]2m-tert-butylphenol5080iPrOH8534:66 (trans:cis)[12]
20% Ni/CNTPhenolN/A (transfer hydrogenation)220iPrOH95N/A[5]
20% Ni/CNT4-methylphenolN/A (transfer hydrogenation)240iPrOH96N/A[13]
5% Ru/TiO2Phenol20100Water>95N/A[14]

Experimental Protocol: Hydrogenation of p-cresol using 5 wt% Pd/Al2O3 [12]

  • Catalyst Preparation: A commercially available 5 wt% Pd/Al2O3 catalyst is used.

  • Reaction Setup: A high-pressure autoclave is charged with p-cresol (1.0 mmol), 5 wt% Pd/Al2O3 (4 mol%), and n-heptane (5 mL).

  • Hydrogenation: The autoclave is sealed, flushed with hydrogen gas, and then pressurized to 5 bar of H2. The reaction mixture is stirred and heated to 80 °C for the required reaction time.

  • Work-up and Purification: After cooling to room temperature, the autoclave is depressurized, and the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by flash column chromatography to yield 4-methylcyclohexanol. The diastereomeric ratio is determined by gas chromatography or NMR spectroscopy.

The Robinson Annulation

The Robinson annulation is a classic tandem reaction that forms a six-membered ring by combining a Michael addition and an intramolecular aldol condensation.[3] It is a versatile method for the synthesis of substituted cyclohexenones, which can be subsequently reduced to cyclohexanols.

Experimental Protocol: Robinson Annulation of 2-Methylcyclohexanone and Methyl Vinyl Ketone [15]

  • Reaction Setup: To a solution of 2-methylcyclohexanone (1.0 eq) in a suitable solvent such as ethanol, is added a strong base like sodium ethoxide (NaOEt) to generate the enolate.

  • Michael Addition: Methyl vinyl ketone (1.1 eq) is added to the reaction mixture, and it is stirred at room temperature to facilitate the Michael addition, forming a 1,5-diketone intermediate.

  • Aldol Condensation and Dehydration: The reaction mixture is then heated to induce an intramolecular aldol condensation, followed by dehydration to yield the α,β-unsaturated bicyclic ketone product.

  • Work-up and Purification: The reaction is quenched with a weak acid and the solvent is removed. The residue is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by distillation or chromatography.

Substituted Cyclohexanols in Drug Development: Mechanisms and Signaling Pathways

The therapeutic success of substituted cyclohexanols stems from their ability to adopt specific three-dimensional conformations that allow for precise interactions with biological targets.

Desvenlafaxine: A Serotonin-Norepinephrine Reuptake Inhibitor

Desvenlafaxine is a potent SNRI used for the treatment of major depressive disorder.[10][11] Its mechanism of action involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuronal membrane.[16][17] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[16][17]

Desvenlafaxine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (Serotonin & Norepinephrine) Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release SERT SERT NET NET Desvenlafaxine Desvenlafaxine Desvenlafaxine->SERT Inhibits Desvenlafaxine->NET Inhibits Synaptic_Cleft:Serotonin->SERT Reuptake Synaptic_Cleft:Norepinephrine->NET Reuptake Serotonin_R Serotonin Receptor Synaptic_Cleft:Serotonin->Serotonin_R Binds Norepinephrine_R Norepinephrine Receptor Synaptic_Cleft:Norepinephrine->Norepinephrine_R Binds Serotonin Serotonin Norepinephrine Norepinephrine Signal Signal Transduction Serotonin_R->Signal Norepinephrine_R->Signal EZH2_Inhibition cluster_nucleus Cell Nucleus EZH2 EZH2 PRC2 PRC2 Complex EZH2->PRC2 Part of Tumor_Suppressor Tumor Suppressor Genes (e.g., p16, p27) EZH2->Tumor_Suppressor Represses Histone Histone H3 PRC2->Histone Methylates (H3K27me3) Histone->Tumor_Suppressor Leads to Transcription_Repression Transcription Repression Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 phase) Tumor_Suppressor->Cell_Cycle_Arrest Promotes Cyclohexene_Oxide Cyclohexene Oxide Derivative Cyclohexene_Oxide->EZH2 Inhibits

References

Theoretical Studies on the Conformational Isomers of 4-Chlorocyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the conformational isomers of cis- and trans-4-chlorocyclohexanol. This document details the relative stabilities of the various conformers, outlines the methodologies for their experimental and computational characterization, and presents key data in a structured format for ease of comparison.

Introduction to Conformational Analysis of 4-Chlorocyclohexanol

Cyclohexane and its derivatives are fundamental scaffolds in a vast array of organic molecules, including many pharmaceutical compounds. The therapeutic efficacy and biological activity of these molecules are often intrinsically linked to their three-dimensional structure, particularly the orientation of substituent groups on the cyclohexane ring. This compound, existing as cis and trans diastereomers, provides a classic example of the interplay between steric and electronic effects that govern conformational preferences.

The chair conformation is the most stable arrangement for the cyclohexane ring, minimizing both angle and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The rapid interconversion between the two chair forms, known as a ring flip, leads to a dynamic equilibrium between different conformers. The position of this equilibrium is dictated by the energetic favorability of placing substituents in the less sterically hindered equatorial position.

Conformational Isomers of this compound

trans-4-Chlorocyclohexanol

In the trans isomer, the chloro and hydroxyl groups are on opposite sides of the cyclohexane ring. This arrangement allows for two distinct chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

The diequatorial conformer is significantly more stable due to the minimization of steric strain. In the diaxial conformer, both the chlorine and hydroxyl groups experience unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring.

cis-4-Chlorocyclohexanol

For the cis isomer, the chloro and hydroxyl groups are on the same side of the ring. In the chair conformation, this necessitates that one substituent is in an axial position while the other is in an equatorial position. A ring flip interconverts these positions, leading to two conformers of similar energy. The relative preference for which group occupies the equatorial position is determined by their respective A-values (conformational free energy differences).

Quantitative Conformational Analysis

The relative stability of different conformers can be quantified by their energy differences, which can be estimated using A-values or calculated more precisely using computational chemistry methods.

Table 1: Estimated Conformational Energy Differences for this compound Isomers

IsomerConformer 1Conformer 2Estimated ΔG (kcal/mol)More Stable Conformer
trans-4-ChlorocyclohexanolDiequatorial (Cl-eq, OH-eq)Diaxial (Cl-ax, OH-ax)~1.1 - 1.5Diequatorial
cis-4-ChlorocyclohexanolAxial-Equatorial (Cl-ax, OH-eq)Equatorial-Axial (Cl-eq, OH-ax)~0.1 - 0.5Cl-eq, OH-ax

Note: The ΔG for the trans isomer is estimated by summing the A-values of the chloro and hydroxyl groups. The A-value for a chloro group is approximately 0.53 kcal/mol, and for a hydroxyl group, it is in the range of 0.6 to 1.0 kcal/mol, depending on the solvent.[1][2] For the cis isomer, the ΔG is the difference between the A-values of the two groups.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformational equilibrium of cyclohexane derivatives. The chemical shifts and coupling constants of the ring protons, particularly the proton attached to the carbon bearing the substituent (H-1 and H-4), are sensitive to their axial or equatorial orientation.

Detailed Methodology for ¹H-NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumental Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Temperature: Spectra are typically acquired at room temperature (e.g., 298 K). Low-temperature NMR studies (e.g., down to 180 K) can be performed to "freeze out" the chair-chair interconversion and observe the individual conformers.

    • Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

      • Spectral Width: Approximately 12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16 to 64 scans for sufficient signal-to-noise ratio.

  • Data Analysis:

    • The chemical shift of the H-1 and H-4 protons is diagnostic. Generally, an axial proton resonates at a higher field (lower ppm) than an equatorial proton.

    • The coupling constants (J-values) between adjacent protons are crucial. The magnitude of the vicinal coupling constant (³J) between axial-axial protons is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

    • The observed coupling constant is a weighted average of the coupling constants of the individual conformers. The mole fractions of the conformers can be calculated using the following equation: Jobs = xaxJax + xeqJeq where Jobs is the observed coupling constant, xax and xeq are the mole fractions of the axial and equatorial conformers, and Jax and Jeq are the coupling constants for the pure axial and equatorial conformers (often estimated from model compounds).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can also be used to distinguish between conformational isomers based on the vibrational frequencies of specific functional groups, particularly the C-Cl and O-H stretching frequencies.

Detailed Methodology for FTIR Analysis:

  • Sample Preparation:

    • KBr Pellet (for solid samples):

      • Grind 1-2 mg of the this compound isomer with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Solution (for liquid or soluble samples):

      • Dissolve the sample in a suitable solvent that has minimal absorption in the spectral regions of interest (e.g., carbon tetrachloride, chloroform).

      • Place the solution in a liquid transmission cell with appropriate window materials (e.g., NaCl or KBr).

  • Instrumental Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient.

    • Background: A background spectrum of the pure KBr pellet or the solvent should be collected and subtracted from the sample spectrum.

  • Data Analysis:

    • The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ region. The frequency of this band can differ for axial and equatorial C-Cl bonds. Generally, the C-Cl stretch for an equatorial chlorine atom is at a higher frequency than for an axial chlorine atom.

    • The O-H stretching frequency (around 3600-3200 cm⁻¹) can also provide information, particularly regarding intramolecular hydrogen bonding, which may be present in certain conformations.

Computational Chemistry Methods

Theoretical calculations, such as ab initio and Density Functional Theory (DFT), are invaluable for providing detailed insights into the geometries, energies, and vibrational frequencies of different conformers.

Detailed Methodology for Computational Analysis:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

  • Methodology:

    • Geometry Optimization: The initial structures of the different conformers of cis- and trans-4-chlorocyclohexanol are built and then their geometries are optimized to find the minimum energy structures.

    • Level of Theory: A common and reliable level of theory for such systems is DFT with a functional like B3LYP and a basis set such as 6-31G(d) or larger (e.g., 6-311+G(d,p)). For higher accuracy, coupled-cluster methods like CCSD(T) can be used, although they are more computationally expensive.

    • Frequency Calculations: After geometry optimization, frequency calculations should be performed at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the theoretical vibrational frequencies for comparison with experimental FTIR data.

    • Energy Calculations: The electronic energies of the optimized conformers are used to determine their relative stabilities (ΔE). To obtain Gibbs free energies (ΔG), thermal corrections from the frequency calculations are added to the electronic energies.

Table 2: Representative Calculated Geometrical Parameters for a Substituted Cyclohexane (Illustrative Example)

ParameterAxial Conformer (Illustrative)Equatorial Conformer (Illustrative)
C-Cl Bond Length (Å)1.8051.798
C-C-Cl Bond Angle (°)111.5110.8
C-C-C-Cl Dihedral Angle (°)-65.2178.5

Note: These are illustrative values for chlorocyclohexane and not experimentally determined values for this compound. Actual values for this compound would need to be calculated using the methods described.

Visualizing Conformational Relationships

Graphviz diagrams can be used to visualize the logical flow of a conformational analysis study and the relationships between different conformers.

Conformational_Analysis_Workflow cluster_synthesis Synthesis & Isomer Separation cluster_analysis Conformational Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Separation Separation of cis and trans Isomers Synthesis->Separation NMR NMR Spectroscopy Separation->NMR FTIR FTIR Spectroscopy Separation->FTIR Computational Computational Modeling Separation->Computational Equilibrium Determine Conformational Equilibrium NMR->Equilibrium Structure Elucidate 3D Structures FTIR->Structure Energies Calculate Relative Energies Computational->Energies Computational->Structure Equilibrium->Energies Trans_Conformers Diequatorial Diequatorial (Cl-eq, OH-eq) More Stable Diaxial Diaxial (Cl-ax, OH-ax) Less Stable Diequatorial->Diaxial Ring Flip Diaxial->Diequatorial Ring Flip Cis_Conformers Ax_Eq Cl-ax, OH-eq Eq_Ax Cl-eq, OH-ax (Slightly More Stable) Ax_Eq->Eq_Ax Ring Flip Eq_Ax->Ax_Eq Ring Flip

References

The Solubility Profile of 4-Chlorocyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorocyclohexanol, a key intermediate in various chemical syntheses. Understanding the solubility of this compound in different solvents is crucial for its effective use in research, development, and manufacturing processes, including reaction chemistry, purification, and formulation. This document details available solubility data, outlines experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Understanding the Solubility of this compound

This compound (C₆H₁₁ClO) is a cyclic alcohol containing a chlorine substituent. Its solubility is governed by the interplay between the polar hydroxyl (-OH) group, which can participate in hydrogen bonding, and the relatively nonpolar chlorocyclohexane ring. The presence of both polar and nonpolar moieties results in a nuanced solubility profile across a range of solvents with varying polarities.

The general principle of "like dissolves like" provides a foundational understanding of its expected solubility. Solvents that can engage in hydrogen bonding with the hydroxyl group, such as alcohols, are anticipated to be good solvents. Conversely, nonpolar solvents, such as hydrocarbons, are expected to be poorer solvents. The chlorine atom adds a degree of polarity to the cyclohexane ring, which may slightly enhance its solubility in moderately polar solvents compared to unsubstituted cyclohexanol.

Quantitative Solubility Data

Disclaimer: The following data is for Cyclohexanol and is intended to serve as a comparative guide. Actual solubility of this compound should be determined experimentally.

SolventChemical ClassSolubility of Cyclohexanol ( g/100 mL at 20°C)Reference
WaterProtic, Polar3.60[1]
EthanolProtic, PolarMiscible[1]
Diethyl EtherEthereal, NonpolarMiscible[1]
AcetoneKetone, Polar AproticMiscible[1]
ChloroformHalogenated, NonpolarMiscible[1]
BenzeneAromatic, NonpolarMiscible[1]
Ethyl AcetateEster, Polar AproticMiscible[1]
Linseed OilLipidMiscible[1]

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in a liquid solvent is a fundamental experimental procedure. The most common and reliable method is the Equilibrium Solubility Method (also known as the shake-flask method).[2] This method aims to determine the thermodynamic equilibrium solubility of a compound at a specific temperature.[2]

Principle

An excess amount of the solid solute is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution of the solid equals the rate of precipitation.[2] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.[3]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometer)

Detailed Procedure
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the solvent to be tested to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

    • Prepare samples in triplicate for each solvent to ensure the reproducibility of the results.[4]

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[2] The exact time may need to be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

  • Sample Collection and Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.[3]

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument, if necessary.

  • Quantification:

    • Analyze the prepared calibration standards and the sample solutions using a validated analytical method (e.g., HPLC, GC).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor used.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results A Prepare Calibration Standards G Construct Calibration Curve A->G B Add Excess Solute to Solvent C Agitate at Constant Temperature (24-72 hours) B->C D Filter Supernatant C->D E Dilute Sample D->E F Analyze by HPLC/GC E->F H Calculate Solubility F->H G->H

Caption: Workflow for Equilibrium Solubility Determination.

References

Methodological & Application

Application Note: Synthesis of 4-Chlorocyclohexanone from 4-Chlorocyclohexanol via Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chlorocyclohexanone is a valuable intermediate in organic synthesis, serving as a building block for various pharmaceutical and agrochemical compounds.[1] Its bifunctional nature, containing both a ketone and a chloro group, allows for a wide range of subsequent chemical transformations.[1] This application note provides a detailed protocol for the synthesis of 4-chlorocyclohexanone through the oxidation of the secondary alcohol, 4-chlorocyclohexanol. The oxidation of secondary alcohols to ketones is a fundamental and crucial transformation in organic chemistry.[2][3] A variety of oxidizing agents can accomplish this conversion, including chromium-based reagents like pyridinium chlorochromate (PCC), Swern oxidation systems, and hypochlorite-based oxidants.[2][4][5] This protocol will detail a common and effective method using sodium hypochlorite, a readily available and environmentally benign oxidizing agent.

Principle and Reaction

The synthesis involves the oxidation of the secondary hydroxyl group of this compound to a carbonyl group, yielding 4-chlorocyclohexanone. Secondary alcohols are readily oxidized to ketones, and unlike primary alcohols which can be further oxidized to carboxylic acids, the reaction typically stops at the ketone stage as further oxidation would require the cleavage of a carbon-carbon bond.[3]

Reaction Scheme:

Figure 1: Oxidation of this compound to 4-chlorocyclohexanone using sodium hypochlorite.

Experimental Protocol

Materials and Equipment

Reagents:

  • This compound (C₆H₁₁ClO)

  • Sodium hypochlorite solution (NaOCl, ~10-15% available chlorine)

  • Ethyl acetate (EtOAc)

  • Acetic acid (CH₃COOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium bisulfite solution (NaHSO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (lab coat, safety glasses, gloves)

Detailed Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 37.1 mmol) in ethyl acetate (50 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Oxidant: While stirring vigorously, slowly add sodium hypochlorite solution (e.g., commercial bleach, ~45 mL, ~1.2 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A small amount of acetic acid (~1 mL) can be added to catalyze the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours. The starting material (this compound) will have a lower Rf value than the product (4-chlorocyclohexanone).

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated sodium bisulfite solution (~20 mL) to destroy any excess oxidant. Stir for 10 minutes.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-chlorocyclohexanone as a colorless to pale yellow liquid.[1]

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • GC-MS (Gas Chromatography-Mass Spectrometry): To assess purity and confirm the molecular weight (132.59 g/mol ).[6]

  • FTIR Spectroscopy: To observe the appearance of the characteristic ketone carbonyl stretch (~1715 cm⁻¹) and the disappearance of the alcohol hydroxyl stretch (~3300 cm⁻¹).

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 4-Chlorocyclohexanone.

ParameterThis compound (Starting Material)4-Chlorocyclohexanone (Product)
Molecular Formula C₆H₁₁ClOC₆H₉ClO
Molar Mass ( g/mol ) 134.60[7]132.59[6]
Mass Used / Theoretical Yield 5.0 g4.93 g
Moles 37.1 mmol37.1 mmol
Appearance White solidColorless to pale yellow liquid[1]
Boiling Point N/A~90-91°C @ 14-15 mm Hg[8]
Typical Actual Yield N/A3.9 - 4.4 g
Typical Percent Yield (%) N/A80 - 90%

Safety Information

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and 4-chlorocyclohexanone may cause skin and eye irritation.[7][9] Avoid contact.

  • Sodium hypochlorite solution is corrosive and an oxidant. Avoid contact with skin and clothing.

  • Dispose of chemical waste according to institutional and local regulations.

Workflow Visualization

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve this compound in Ethyl Acetate cool Cool to 0-5 °C (Ice Bath) start->cool add_oxidant Slowly Add NaOCl Solution (Keep T < 10 °C) cool->add_oxidant Start Reaction monitor Monitor by TLC add_oxidant->monitor quench Quench with NaHSO₃ Solution monitor->quench Reaction Complete separate Separate Layers quench->separate wash Wash Organic Layer (NaHCO₃, Brine) separate->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate (Rotovap) dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography Crude Product product Pure 4-Chlorocyclohexanone chromatography->product characterize Characterize (NMR, GC-MS, FTIR) product->characterize

Caption: Experimental workflow for the synthesis of 4-chlorocyclohexanone.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of 4-chlorocyclohexanol, a versatile bifunctional molecule. The stereochemical outcome of these reactions is highly dependent on the configuration of the starting material, making it a valuable substrate for the stereoselective synthesis of substituted cyclohexanol derivatives. Such derivatives are important building blocks in medicinal chemistry and materials science. This document offers detailed protocols for reactions with various nucleophiles and summarizes the expected outcomes and analytical data.

Introduction to Nucleophilic Substitution on this compound

Nucleophilic substitution reactions involving this compound are classic examples of stereochemistry dictating the reaction pathway. The chair conformation of the cyclohexane ring and the relative positions of the hydroxyl and chloro substituents play a crucial role in determining the products.

  • cis-4-Chlorocyclohexanol: In the cis isomer, the hydroxyl and chloro groups are on the same side of the ring. For a nucleophilic attack to occur at the carbon bearing the chlorine, the nucleophile must approach from the backside (anti-periplanar) to the leaving group. This is a typical S(_N)2 reaction, which leads to an inversion of stereochemistry at the reaction center.

  • trans-4-Chlorocyclohexanol: In the trans isomer, the hydroxyl and chloro groups are on opposite sides of the ring. This configuration can lead to a more complex mixture of products, often favoring elimination (E2) or intramolecular substitution reactions, especially in the presence of a base.[1]

Key Applications

The stereospecific outcomes of these reactions are highly valuable in the synthesis of:

  • Pharmaceutical Intermediates: Substituted cyclohexanols are common motifs in various drug molecules. The ability to control the stereochemistry at two positions on the cyclohexane ring is crucial for biological activity.

  • Novel Materials: Di-substituted cyclohexanes can be used as monomers in the synthesis of polymers with specific thermal and mechanical properties.

  • Basic Research: These reactions serve as excellent models for studying the interplay of conformational effects and reaction mechanisms in cyclic systems.

Experimental Protocols

Protocol 1: Synthesis of trans-1,4-Cyclohexanediol from cis-4-Chlorocyclohexanol

This protocol describes the synthesis of trans-1,4-cyclohexanediol via a bimolecular nucleophilic substitution (S(_N)2) reaction.

Materials:

  • cis-4-Chlorocyclohexanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-4-chlorocyclohexanol (e.g., 10.0 g, 74.3 mmol) in ethanol (100 mL).

  • Add a solution of sodium hydroxide (e.g., 4.46 g, 111.5 mmol) in ethanol (50 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Remove the ethanol using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetone or ethyl acetate) to obtain pure trans-1,4-cyclohexanediol.

Protocol 2: Synthesis of 4-Azidocyclohexanol from this compound

This protocol outlines the synthesis of 4-azidocyclohexanol, a useful intermediate for click chemistry and the introduction of nitrogen-containing functionalities.

Materials:

  • This compound (cis or trans)

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 37.1 mmol) in DMF (50 mL).

  • Add sodium azide (e.g., 3.63 g, 55.8 mmol) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water (150 mL).

  • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine solution (2 x 30 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 4-azidocyclohexanol.

  • The product can be further purified by column chromatography on silica gel.

Protocol 3: Synthesis of 4-Cyanocyclohexanol from this compound

This protocol details the preparation of 4-cyanocyclohexanol, a precursor for carboxylic acids, amines, and other functional groups.

Materials:

  • This compound (cis or trans)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Dissolve this compound (e.g., 5.0 g, 37.1 mmol) in DMSO (50 mL) in a 100 mL round-bottom flask.

  • Carefully add sodium cyanide (e.g., 2.73 g, 55.7 mmol) to the solution.

  • Heat the mixture to 90-100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker containing ice-water (200 mL).

  • Extract the product with dichloromethane (4 x 50 mL).

  • Wash the combined organic extracts with water (2 x 50 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield the crude 4-cyanocyclohexanol.

  • Purify by column chromatography or recrystallization.

Data Presentation

Reactant Nucleophile Solvent Temperature (°C) Time (h) Product Typical Yield (%) Spectroscopic Data (¹H NMR, δ ppm)
cis-4-ChlorocyclohexanolNaOHEthanolReflux4-6trans-1,4-Cyclohexanediol80-90~3.4-3.6 (m, 2H, CH-OH), ~1.2-2.0 (m, 8H, CH₂)
This compoundNaN₃DMF80-9012-184-Azidocyclohexanol75-85~3.5-3.8 (m, 1H, CH-OH), ~3.2-3.4 (m, 1H, CH-N₃), ~1.3-2.1 (m, 8H, CH₂)
This compoundNaCNDMSO90-100244-Cyanocyclohexanol60-70~3.6-3.9 (m, 1H, CH-OH), ~2.5-2.8 (m, 1H, CH-CN), ~1.5-2.2 (m, 8H, CH₂)

Visualizations

Reaction Pathways

Nucleophilic_Substitution_Pathways cluster_cis cis-4-Chlorocyclohexanol Pathway cluster_trans trans-4-Chlorocyclohexanol Pathways cis cis-4-Chlorocyclohexanol prod1 trans-1,4-Cyclohexanediol cis->prod1 NaOH, Ethanol (SN2) trans trans-4-Chlorocyclohexanol prod2 Elimination / Intramolecular Substitution Products trans->prod2 Base

Caption: Reaction pathways of cis- and trans-4-chlorocyclohexanol.

Experimental Workflow

Experimental_Workflow start Start: Dissolve this compound and Nucleophile in Solvent reaction Reaction: Heat and Stir for Specified Time start->reaction workup Work-up: Quench Reaction, Extract with Organic Solvent reaction->workup purification Purification: Dry, Concentrate, and Purify (Recrystallization or Chromatography) workup->purification analysis Analysis: Characterize Product (NMR, IR, etc.) purification->analysis

Caption: General experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols: Reaction of cis-4-Chlorocyclohexanol with Sodium Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of cis-4-chlorocyclohexanol with a strong base, such as sodium hydroxide, is a classic example of a stereospecific nucleophilic substitution reaction. This process is of significant interest in organic synthesis, particularly in the construction of functionalized alicyclic frameworks that are key structural motifs in many pharmaceutical agents. The reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism, leading to a predictable stereochemical outcome. Understanding and controlling this reaction is crucial for the synthesis of specific stereoisomers of 1,4-cyclohexanediol, a valuable building block in drug development.

Reaction Overview

When cis-4-chlorocyclohexanol is treated with sodium hydroxide, the primary product is trans-1,4-cyclohexanediol.[1] The hydroxide ion (OH⁻) from sodium hydroxide acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom. This attack occurs from the backside relative to the leaving group (chloride ion), resulting in an inversion of stereochemistry at that carbon center. This stereospecificity is a hallmark of the SN2 reaction mechanism.[1]

In contrast, the corresponding trans-isomer, trans-4-chlorocyclohexanol, reacts with sodium hydroxide under the same conditions to yield different products, primarily 3-cyclohexenol and a bicyclic ether.[1] This highlights the profound impact of the starting material's stereochemistry on the reaction pathway and product distribution.

Physicochemical Data

The following table summarizes key physicochemical properties of the reactant and the primary product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
cis-4-ChlorocyclohexanolC₆H₁₁ClO134.60~25-28~98-100 (at 15 mmHg)
trans-1,4-CyclohexanediolC₆H₁₂O₂116.16142-143254

Spectroscopic Data for trans-1,4-Cyclohexanediol

SpectroscopyKey Features
¹H NMR Signals corresponding to the methine protons (CH-OH) and the methylene protons (-CH₂-) of the cyclohexane ring.
¹³C NMR Resonances for the two distinct carbon environments: the carbon atoms bearing the hydroxyl groups and the methylene carbons.
IR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups, and C-O stretching absorption around 1050 cm⁻¹.
Mass Spec. Molecular ion peak (M⁺) and characteristic fragmentation pattern.

Reaction Mechanism and Stereochemistry

The reaction of cis-4-chlorocyclohexanol with sodium hydroxide proceeds through a concerted SN2 mechanism. The hydroxide nucleophile attacks the electrophilic carbon atom bearing the chlorine atom from the side opposite to the carbon-chlorine bond. This "backside attack" leads to a transition state where the nucleophile and the leaving group are transiently attached to the carbon atom in a trigonal bipyramidal geometry. As the chloride ion departs, the stereochemistry at the reacting carbon is inverted.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cis-4-Chlorocyclohexanol cis-4-Chlorocyclohexanol NaOH NaOH TS [HO---C---Cl]⁻ Transition State (Trigonal Bipyramidal) trans-1,4-Cyclohexanediol trans-1,4-Cyclohexanediol TS->trans-1,4-Cyclohexanediol Inversion of Stereochemistry NaCl NaCl TS->NaCl Cl⁻ departs

Caption: SN2 reaction pathway for the conversion of cis-4-chlorocyclohexanol to trans-1,4-cyclohexanediol.

Experimental Protocol

This protocol describes a representative laboratory-scale synthesis of trans-1,4-cyclohexanediol from cis-4-chlorocyclohexanol.

Materials:

  • cis-4-Chlorocyclohexanol

  • Sodium hydroxide (NaOH) pellets

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium chloride solution (brine)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a specific amount of cis-4-chlorocyclohexanol in ethanol.

  • Addition of Base: While stirring, add a molar excess of sodium hydroxide pellets to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain it for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess base with 1 M hydrochloric acid.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous solution, add deionized water and extract the product with diethyl ether multiple times.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purification:

    • The crude trans-1,4-cyclohexanediol can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane or ethyl acetate).

    • Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the trans-1,4-cyclohexanediol.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio 1.0 equivalent cis-4-chlorocyclohexanol
1.5 - 2.0 equivalents Sodium Hydroxide
Reaction Time 2 - 4 hours
Reaction Temp. Reflux (Ethanol)
Typical Yield 80 - 90%

Applications in Drug Development

trans-1,4-Cyclohexanediol is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its rigid cyclohexane core and the stereospecific placement of the two hydroxyl groups make it a valuable scaffold for creating molecules with specific three-dimensional orientations, which is often critical for drug-receptor interactions.

  • Antimalarial Drugs: 1,4-Cyclohexanediol derivatives are used as intermediates in the synthesis of compounds like dihydroartemisinin, a potent antimalarial agent.

  • Cardiovascular Drugs: The cyclohexane-1,4-diol motif is found in molecules investigated as angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension and other cardiovascular diseases.

DrugDevWorkflow cluster_synthesis Synthesis cluster_application Application in Drug Development Start cis-4-Chlorocyclohexanol Reaction Reaction with NaOH (SN2) Start->Reaction Product trans-1,4-Cyclohexanediol Reaction->Product Intermediate Pharmaceutical Intermediate Product->Intermediate API_Synthesis API Synthesis Intermediate->API_Synthesis Drug_Candidate Drug Candidate API_Synthesis->Drug_Candidate

Caption: Workflow from cis-4-chlorocyclohexanol to a potential drug candidate.

Safety Precautions

  • Handle sodium hydroxide with care as it is corrosive.

  • cis-4-Chlorocyclohexanol is an irritant.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol and diethyl ether are flammable; avoid open flames.

This document provides a comprehensive overview and a representative protocol for the reaction of cis-4-chlorocyclohexanol with sodium hydroxide. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experimental work.

References

Application Notes and Protocols: Reaction of trans-4-Chlorocyclohexanol with Sodium Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes on the reaction of trans-4-chlorocyclohexanol with sodium hydroxide. This reaction is a notable example of stereochemistry dictating reaction pathways, leading to a mixture of an elimination product, 3-cyclohexenol, and a cyclized product, a bicyclic ether, via an intramolecular Williamson ether synthesis.[1][2][3] In contrast, the corresponding cis-isomer yields a substitution product.[4][5] Understanding and controlling these pathways is crucial for synthetic chemists, particularly in drug development where rigid bicyclic structures and functionalized cyclohexene rings serve as important scaffolds and intermediates. This document outlines the underlying mechanisms, provides a detailed experimental protocol, and presents expected analytical data for the reaction products.

Introduction

Halohydrins are versatile intermediates in organic synthesis. Their reaction with a base can lead to the formation of epoxides or other cyclic ethers, a transformation that is fundamental in the synthesis of complex organic molecules. The stereochemical arrangement of the hydroxyl and halogen groups profoundly influences the reaction's outcome.

The treatment of trans-4-chlorocyclohexanol with a strong base like sodium hydroxide (NaOH) does not typically result in a simple substitution reaction. Instead, it proceeds through two competing pathways: an E2 elimination and an intramolecular SN2 reaction.[1] This reactivity profile makes it a valuable transformation for accessing 3-cyclohexenol and bicyclic ethers, which are motifs of interest in medicinal chemistry due to their conformational rigidity and potential for further functionalization.

Reaction Mechanisms and Stereochemical Control

The divergent reactivity of cis- and trans-4-chlorocyclohexanol with sodium hydroxide is a direct consequence of their conformational preferences and the geometric requirements of the competing reaction mechanisms.

  • Deprotonation: In both isomers, the first step is the rapid and reversible deprotonation of the hydroxyl group by the hydroxide ion to form a cyclohexyl alkoxide intermediate.

  • Pathways for the trans-Isomer:

    • Intramolecular SN2 (Williamson Ether Synthesis): For the alkoxide to displace the chloride via an internal SN2 reaction, the reacting centers must adopt an anti-periplanar arrangement. In the chair conformation of the trans-isomer where the hydroxyl group is axial and the chlorine is equatorial (or vice-versa), the molecule can access a conformation that allows the nucleophilic oxygen to attack the carbon bearing the chlorine from the backside, leading to the formation of a bicyclic ether (3-oxabicyclo[4.1.0]heptane).[1][5] This intramolecular variant of the Williamson ether synthesis is an efficient method for creating cyclic ethers.[6][7][8]

    • E2 Elimination: The hydroxide ion can also act as a base, abstracting a proton from a carbon adjacent to the carbon-chlorine bond. This E2 mechanism, which also requires an anti-periplanar arrangement between the proton and the leaving group, results in the formation of a double bond, yielding 3-cyclohexenol.[4][5]

  • Pathway for the cis-Isomer:

    • Intermolecular SN2 Substitution: In cis-4-chlorocyclohexanol, the geometry required for an intramolecular backside attack to form an ether is sterically inaccessible. Similarly, the preferred diequatorial conformation is not ideal for an E2 elimination. Consequently, the reaction proceeds primarily through a standard intermolecular SN2 mechanism, where an external hydroxide ion attacks the carbon bearing the chlorine, leading to inversion of stereochemistry and the formation of trans-1,4-cyclohexanediol.[9][10]

The following diagram illustrates the different reaction pathways determined by the stereochemistry of the starting material.

G cluster_trans trans-4-Chlorocyclohexanol Pathway cluster_cis cis-4-Chlorocyclohexanol Pathway trans_start trans-4-Chlorocyclohexanol trans_alkoxide trans-Alkoxide Intermediate trans_start->trans_alkoxide + NaOH - H2O product_ether Bicyclic Ether (Intramolecular SN2) trans_alkoxide->product_ether Intramolecular Attack product_alkene 3-Cyclohexenol (E2 Elimination) trans_alkoxide->product_alkene Proton Abstraction cis_start cis-4-Chlorocyclohexanol product_diol trans-1,4-Cyclohexanediol (Intermolecular SN2) cis_start->product_diol + NaOH (External Attack)

Caption: Reaction pathways of cis- and trans-4-chlorocyclohexanol with NaOH.

Data Presentation

The reaction outcomes for the cis and trans isomers are summarized below. The exact ratio of elimination to cyclization products for the trans-isomer can be influenced by reaction conditions such as temperature, solvent, and base concentration.

Starting MaterialReagentConditionsMajor Product(s)Reaction Type(s)
trans-4-ChlorocyclohexanolNaOHEthanol, Heat3-Cyclohexenol & Bicyclic EtherE2 & Intramolecular SN2[1]
cis-4-ChlorocyclohexanolNaOHEthanol, Heattrans-1,4-CyclohexanediolIntermolecular SN2[5]

Experimental Protocol

This protocol describes a representative procedure for the reaction of trans-4-chlorocyclohexanol with sodium hydroxide.

5.1 Materials and Equipment

  • Reagents: trans-4-Chlorocyclohexanol, Sodium hydroxide (pellets), Diethyl ether (or other suitable extraction solvent), Anhydrous magnesium sulfate, Deionized water.

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer and stir bar, Heating mantle, Separatory funnel, Rotary evaporator, Glassware for extraction and drying, TLC plates and chamber, Column chromatography setup (optional).

5.2 Experimental Workflow Diagram

G start Start reagents Combine trans-4-chlorocyclohexanol, NaOH solution, and ethanol in RBF start->reagents reflux Heat mixture to reflux with stirring for 2-4 hours reagents->reflux monitor Monitor reaction progress by TLC reflux->monitor monitor->reflux Incomplete workup Cool to RT, add water, and extract with diethyl ether monitor->workup Reaction Complete separate Separate aqueous and organic layers workup->separate dry Dry organic layer over anhydrous MgSO4 separate->dry concentrate Filter and concentrate organic layer in vacuo dry->concentrate purify Purify crude product via column chromatography or distillation concentrate->purify end End: Characterize Products purify->end

Caption: Workflow for the synthesis and purification of products.

5.3 Procedure

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (e.g., 1.5 eq.) in a minimal amount of water, then add ethanol as the solvent.

  • Reaction Initiation: Add trans-4-chlorocyclohexanol (1.0 eq.) to the basic solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, a mixture of 3-cyclohexenol and the bicyclic ether, can be purified by fractional distillation or column chromatography on silica gel.

Characterization of Products

The products should be characterized using standard analytical techniques such as NMR, IR, and mass spectrometry.

ProductFormulaMW ( g/mol )Expected Analytical Data
3-Cyclohexenol C₆H₁₀O98.14MS (EI): Major peaks (m/z) can be found in the NIST database.[11][12]
Bicyclic Ether (3-oxabicyclo[4.1.0]heptane)C₆H₁₀O98.14¹H & ¹³C NMR: Data for the related 1-ethylbicyclo[4.1.0]heptan-1-ol shows characteristic signals for the cyclopropane ring protons (δ ~0.7-0.9 ppm) and carbons (δ ~20-30 ppm), along with signals for the rest of the cyclohexane ring.[13] IR: Expect C-O stretching vibrations around 1050-1150 cm⁻¹.

Note: The analytical data for the bicyclic ether is based on a structurally similar compound due to the lack of readily available data for the specific product, 3-oxabicyclo[4.1.0]heptane. This information is provided for illustrative purposes to guide characterization.

Safety Precautions

  • Handle sodium hydroxide with care as it is corrosive and can cause severe burns.

  • Perform the reaction in a well-ventilated fume hood.

  • Diethyl ether is extremely flammable; ensure there are no nearby ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols: The Role of 4-Chlorocyclohexanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chlorocyclohexanol as a versatile intermediate in the synthesis of pharmaceutical compounds. The inherent stereochemistry and reactivity of this compound make it a valuable building block for creating complex molecular architectures, most notably in the synthesis of the mucolytic agent Ambroxol. This document outlines key chemical properties, detailed experimental protocols for the synthesis of a crucial pharmaceutical intermediate, and highlights the stereochemical considerations in its reactions.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₆H₁₁ClO[1]
Molecular Weight 134.60 g/mol [1]
CAS Number 30485-71-3[1]
Appearance White to light yellow crystal powder[2]
Melting Point 108-113 °C[2]
Boiling Point 127 °C / 14mmHg[2]
Solubility Soluble in water. Slightly soluble in chloroform and methanol.[2]

Application in the Synthesis of Ambroxol Intermediate: trans-4-Aminocyclohexanol

A primary application of this compound is as a precursor to trans-4-Aminocyclohexanol, a key intermediate in the industrial synthesis of Ambroxol.[2][3] The conversion involves a nucleophilic substitution of the chloro group with an amino group. While direct amination of this compound is chemically feasible, a common industrial route to trans-4-Aminocyclohexanol involves the hydrogenation of p-aminophenol followed by separation of the cis and trans isomers.

The subsequent use of trans-4-Aminocyclohexanol in the synthesis of Ambroxol is well-documented.

Synthetic Pathway from this compound to Ambroxol

G cluster_0 Proposed Synthesis cluster_1 Ambroxol Synthesis This compound This compound trans-4-Aminocyclohexanol trans-4-Aminocyclohexanol This compound->trans-4-Aminocyclohexanol Nucleophilic Substitution (e.g., NH3) Ambroxol Ambroxol trans-4-Aminocyclohexanol->Ambroxol Reductive Amination 2-Amino-3,5-dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde->Ambroxol G cluster_cis cis-4-Chlorocyclohexanol Reaction cluster_trans trans-4-Chlorocyclohexanol Reactions cis cis-4-Chlorocyclohexanol trans_diol trans-1,4-Cyclohexanediol cis->trans_diol NaOH, Ethanol (SN2) trans trans-4-Chlorocyclohexanol cyclohexenol 3-Cyclohexenol trans->cyclohexenol NaOH, Ethanol (Elimination) ether Bicyclic Ether trans->ether NaOH, Ethanol (Intramolecular Substitution)

References

Protocol for the Oxidation of 4-Chlorocyclohexanol to 4-Chlorocyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the oxidation of the secondary alcohol 4-chlorocyclohexanol to the corresponding ketone, 4-chlorocyclohexanone. This transformation is a fundamental reaction in organic synthesis, and the resulting product is a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. This application note presents two common oxidation methods: one employing pyridinium chlorochromate (PCC) and another utilizing the Parikh-Doering oxidation conditions. A comparison of the reaction conditions and yields is provided to assist researchers in selecting the most suitable method for their specific needs.

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic chemistry. 4-Chlorocyclohexanone, the product of the oxidation of this compound, serves as a key building block in the synthesis of various target molecules due to the presence of both a reactive ketone functionality and a halogenated site amenable to nucleophilic substitution. The choice of oxidizing agent is critical to ensure high conversion, selectivity, and ease of purification. This note details two distinct and widely used protocols for this conversion, highlighting a chromium-based method and a milder, sulfur trioxide-based method.

Data Presentation

The following table summarizes the quantitative data for the two described oxidation protocols.

Oxidizing Agent/MethodReagentsSolventReaction TimeTemperatureYield (%)
Pyridinium Chlorochromate (PCC)Pyridinium chlorochromateDichloromethaneNot SpecifiedNot Specified31.1
Parikh-Doering OxidationSulfur trioxide pyridine complex, Dimethyl sulfoxide (DMSO), Diisopropylethylamine (DIPEA)Dichloromethane30 minutes0 °C~84 (General)

Note: The yield for the Parikh-Doering oxidation is based on a general procedure for secondary alcohols and may vary for this compound.

Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is based on a reported method for the oxidation of 1-chloro-4-hydroxycyclohexane.[1]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for filtration

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 4-chlorocyclohexanone.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-chlorocyclohexanone.

Protocol 2: Parikh-Doering Oxidation

This protocol is a general and mild procedure for the oxidation of secondary alcohols.[1][2]

Materials:

  • This compound

  • Sulfur trioxide pyridine complex (SO₃·py)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Brine solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Apparatus for filtration and concentration

Procedure:

  • Dissolve this compound (1.0 equivalent) and diisopropylethylamine (7.14 equivalents) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the resulting solution to 0 °C in an ice bath.

  • To the cooled solution, add the sulfur trioxide-pyridine complex (4.02 equivalents) in one portion.

  • Add anhydrous dimethyl sulfoxide (14.0 equivalents) dropwise to the suspension over a period of 25 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0 °C. The mixture will typically become a pale yellow solution.

  • Pour the reaction mixture into a separatory funnel containing brine.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 4-chlorocyclohexanone by flash column chromatography.

Mandatory Visualization

Oxidation_Workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Workup & Purification cluster_product Final Product Start This compound Oxidation Addition of Oxidizing Agent (e.g., PCC or SO3-pyridine/DMSO) Start->Oxidation Quench Reaction Quenching (if necessary) Oxidation->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product 4-Chlorocyclohexanone Purification->Product

Caption: General experimental workflow for the oxidation of this compound.

References

Application Notes and Protocols for Chlorohydrin Formation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorohydrins are valuable intermediates in organic synthesis, serving as precursors to epoxides, diols, and other functionalized molecules frequently found in pharmaceuticals and other bioactive compounds. The formation of chlorohydrins typically involves the electrophilic addition of a chlorine and a hydroxyl group across a double bond. This document provides detailed experimental protocols and application notes for the synthesis of chlorohydrins from alkenes using various chlorinating agents.

Signaling Pathway of Chlorohydrin Formation

The generally accepted mechanism for chlorohydrin formation from an alkene involves the formation of a cyclic chloronium ion intermediate. This intermediate is then attacked by a nucleophile, in this case, water. The reaction is stereospecific, resulting in an anti-addition of the chlorine and hydroxyl groups across the double bond.[1][2][3]

Chlorohydrin_Formation_Mechanism cluster_step1 Step 1: Electrophilic attack and formation of chloronium ion cluster_step2 Step 2: Nucleophilic attack by water cluster_step3 Step 3: Deprotonation Alkene Alkene (R-CH=CH-R') Chloronium Chloronium Ion Intermediate Alkene->Chloronium + Cl₂ Chloronium_ref Chloronium Ion Cl2 Cl₂ Cl_ion Cl⁻ Chloronium->Cl_ion H2O H₂O Oxonium_ref Protonated Chlorohydrin Oxonium Protonated Chlorohydrin (Oxonium Ion) H2O_deprot H₂O Chloronium_ref->Oxonium + H₂O (backside attack) Chlorohydrin Chlorohydrin (anti-addition) H3O H₃O⁺ Chlorohydrin->H3O Oxonium_ref->Chlorohydrin + H₂O

Caption: Mechanism of Chlorohydrin Formation.

Experimental Data Summary

The following table summarizes the reaction conditions and yields for the formation of chlorohydrins from various alkenes using different chlorinating agents.

AlkeneChlorinating AgentSolventTemperatureTimeYield (%)Reference
StyreneHypochlorous Acid (in situ)Aqueous AcetoneRoom Temp.-72[4]
CyclohexeneHypochlorous Acid (in situ)Aqueous AcetoneRoom Temp.-69 (as epoxide)[4]
1-PenteneHypochlorous Acid (in situ)Aqueous AcetoneRoom Temp.-76 (as epoxide)[4]
1-HexeneTrichloroisocyanuric Acid (TCCA)Aqueous AcetoneRoom Temp.1h>80[5]
1-OcteneTrichloroisocyanuric Acid (TCCA)Aqueous AcetoneRoom Temp.1h>80[5]
1-MethylcyclohexeneTrichloroisocyanuric Acid (TCCA)Aqueous AcetoneRoom Temp.1h>80[5]
StyreneTrichloroisocyanuric Acid (TCCA)Aqueous AcetoneRoom Temp.1h>80[5]
α-MethylstyreneTrichloroisocyanuric Acid (TCCA)Aqueous AcetoneRoom Temp.1h>80[5]
PropyleneChlorine (in water)Water--~90[6]

Experimental Protocols

Protocol 1: General Procedure for Chlorohydrin Formation using Trichloroisocyanuric Acid (TCCA)

This protocol is a general method for the synthesis of chlorohydrins from alkenes using the safe and inexpensive reagent trichloroisocyanuric acid.[5][7]

Materials:

  • Alkene (10 mmol)

  • Trichloroisocyanuric Acid (TCCA) (0.34 mol equiv., ~1.14 g)

  • Acetone (20 mL)

  • Water (5 mL)

  • Sodium sulfite (aqueous solution)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the alkene (10 mmol) in a mixture of acetone (20 mL) and water (5 mL).

  • With vigorous stirring at room temperature, add trichloroisocyanuric acid (0.34 mol equiv.) in small portions over 10-15 minutes.

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite to destroy any remaining active chlorine species.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford the crude chlorohydrin.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis of Styrene Chlorohydrin using in situ generated Hypochlorous Acid

This protocol describes the formation of styrene chlorohydrin from styrene using hypochlorous acid generated in situ.[4]

Materials:

  • Styrene (1 mole)

  • Sodium bicarbonate

  • Chlorine gas

  • Water

  • Ice

  • Suitable reaction vessel with gas inlet and stirring

Procedure:

  • Prepare an aqueous suspension of styrene (1 mole) in water.

  • Add sodium bicarbonate to the suspension to maintain a slightly alkaline pH.

  • Cool the mixture in an ice bath.

  • Bubble chlorine gas through the vigorously stirred suspension. The rate of chlorine addition should be controlled to maintain the reaction temperature.

  • Monitor the reaction progress by analyzing aliquots for the disappearance of styrene.

  • Once the reaction is complete, stop the chlorine flow and allow the mixture to separate.

  • Separate the organic layer containing the styrene chlorohydrin.

  • The aqueous layer can be extracted with a suitable organic solvent to recover any dissolved product.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and remove the solvent under reduced pressure.

  • The crude styrene chlorohydrin can be purified by vacuum distillation.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of chlorohydrins in a laboratory setting.

Experimental_Workflow A Reactant Preparation (Alkene, Solvent, Water) B Addition of Chlorinating Agent (e.g., TCCA) A->B 1. Reagent Addition C Reaction Monitoring (TLC, GC) B->C 2. Reaction D Reaction Quenching (e.g., aq. Na₂SO₃) C->D 3. Completion E Work-up (Extraction, Washing, Drying) D->E 4. Isolation F Solvent Removal (Rotary Evaporation) E->F 5. Concentration G Purification (Chromatography or Distillation) F->G 6. Purification H Product Characterization (NMR, IR, MS) G->H 7. Analysis

Caption: General Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of 4-Chlorocyclohexanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

The two primary and most effective starting materials for the targeted synthesis of this compound are 4-chlorocyclohexanone and 1,4-cyclohexanediol. The choice between them often depends on reagent availability, cost, and the desired stereochemical outcome. Synthesis from cyclohexene or cyclohexene oxide typically yields 2-chlorocyclohexanol isomers due to the nature of electrophilic addition and epoxide ring-opening reactions.

Q2: What is the expected stereochemistry of the product?

The stereochemistry of this compound (whether cis or trans) is highly dependent on the chosen synthetic route and reaction conditions.

  • From 4-chlorocyclohexanone: Reduction of the ketone can lead to a mixture of cis and trans isomers. The ratio is influenced by the steric bulk of the reducing agent. Bulky hydride reagents tend to favor the formation of the trans isomer via equatorial attack, while smaller reagents may result in a higher proportion of the cis isomer via axial attack.

  • From 1,4-cyclohexanediol: The reaction with chlorinating agents like thionyl chloride often proceeds with inversion of configuration. However, depending on the mechanism (Sₙ1 vs. Sₙ2), a mixture of isomers can be obtained.

Q3: What are the major side products to watch for?

Common impurities depend on the synthetic method:

  • Using 1,4-cyclohexanediol with SOCl₂: The most common side product is 1,4-dichlorocyclohexane from over-chlorination. Elimination reactions can also occur at elevated temperatures, leading to cyclohexene derivatives.

  • Using 4-chlorocyclohexanone: Incomplete reduction will leave unreacted starting material. If using strong reducing agents like Lithium Aluminum Hydride (LAH), care must be taken to avoid over-reduction of other functional groups if present in a more complex substrate.

Q4: How can I purify the final this compound product?

Purification is typically achieved through vacuum distillation or column chromatography. The choice depends on the scale of the reaction and the nature of the impurities. A preliminary aqueous workup is essential to remove inorganic salts and water-soluble byproducts.

Troubleshooting Guide

Scenario 1: Synthesis via Reduction of 4-Chlorocyclohexanone
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Reducing Agent: Hydride reagents (e.g., NaBH₄, LiAlH₄) are sensitive to moisture.1a. Use freshly opened or properly stored reducing agents. 1b. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).
2. Insufficient Reagent: The molar ratio of the reducing agent to the ketone may be too low.2. Use a slight excess (1.1-1.5 equivalents) of the reducing agent. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Mixture of Product and Starting Material 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.1a. Allow the reaction to stir for a longer duration, monitoring by TLC until the starting material spot disappears. 1b. Some reductions may require gentle warming, but proceed with caution to avoid side reactions.
2. Ineffective Quenching: The quenching step of the workup may be incomplete, leading to the reformation of the ketone.2. Ensure the quenching solution (e.g., water, dilute acid) is added slowly and in sufficient quantity at a low temperature (e.g., 0 °C).
Presence of Unexpected Byproducts 1. Over-reduction: This is rare for a simple ketone but possible in complex molecules with other reducible groups.1. Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄).
2. Rearrangement Reactions: Certain conditions can lead to molecular rearrangements.[1]2. Maintain low temperatures throughout the reaction and workup.
Scenario 2: Synthesis via Chlorination of 1,4-Cyclohexanediol
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) can decompose upon exposure to moist air.1. Use a fresh bottle of the chlorinating agent or distill it prior to use.
2. Reaction Temperature Too Low: The activation energy for the reaction may not be met.2. While initial addition should be cold, some reactions require gentle warming to proceed to completion. Optimize the temperature based on literature procedures.
Major Product is 1,4-Dichlorocyclohexane 1. Excess Chlorinating Agent: Using too much SOCl₂ or another chlorinating agent will lead to the double substitution product.1. Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the chlorinating agent for the mono-chlorination.
2. High Reaction Temperature/Long Reaction Time: Forcing conditions can promote the second chlorination.2. Run the reaction at the lowest effective temperature and monitor by TLC or GC-MS to stop it once the starting diol is consumed.
Formation of Dark-Colored Impurities 1. Decomposition: Thionyl chloride reactions can produce acidic byproducts (HCl, SO₂) that can cause decomposition of sensitive organic compounds, especially at high temperatures.[2][3]1a. Perform the reaction at a low temperature (e.g., 0-10 °C). 1b. Consider using a base (like pyridine or triethylamine) to scavenge the generated HCl, though this can alter the reaction mechanism and stereochemical outcome.[3]

Data Presentation

Table 1: Effect of Reducing Agent on 4-Chlorocyclohexanone Reduction

Reducing AgentTypical SolventTemperature (°C)Typical OutcomeKey Considerations
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to 25Good yield, mixture of cis/trans isomersSafer and easier to handle. Slower reaction.
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether, THF0 to 35High yield, often fast reactionHighly reactive with water and protic solvents. Requires strictly anhydrous conditions and inert atmosphere.[1]
Lithium tri-tert-butoxyaluminum hydrideTHF-78 to 0High yield, potentially higher stereoselectivity for equatorial attack (trans product)Bulkier reagent, can provide better stereocontrol.

Table 2: Influence of Reaction Conditions on Chlorination of 1,4-Cyclohexanediol

Chlorinating AgentSolventTemperature (°C)Typical OutcomeKey Considerations
Thionyl Chloride (SOCl₂)None or DCM0 to 50Good yield, but risk of dichlorinationGaseous byproducts (SO₂, HCl) are evolved; must be done in a fume hood.[2][3]
Thionyl Chloride (SOCl₂) / PyridinePyridine, DCM0 to 25Good yield, favors Sₙ2 (inversion)Pyridine acts as a base to neutralize HCl, which can prevent rearrangements and decomposition.
Concentrated HClWater or Acetic Acid50 to 100Moderate to good yieldRequires higher temperatures. Risk of Sₙ1 mechanism, leading to a mixture of stereoisomers.

Experimental Protocols

Protocol 1: Reduction of 4-Chlorocyclohexanone using Sodium Borohydride

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorocyclohexanone (1.0 eq) in methanol (approx. 10 mL per gram of ketone) and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.2 eq) to the stirred solution in small portions, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution).

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude this compound can be purified by vacuum distillation or flash column chromatography.

Protocol 2: Chlorination of 1,4-Cyclohexanediol using Thionyl Chloride

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and a reflux condenser connected to a gas trap (to scrub HCl and SO₂), add 1,4-cyclohexanediol (1.0 eq). The flask should be under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.1 eq) via the dropping funnel over 30-45 minutes with vigorous stirring.

  • Reaction: After the addition, allow the reaction to slowly warm to room temperature and then heat gently to 40-50 °C for 1-2 hours, or until gas evolution ceases. Monitor the reaction by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture over crushed ice to quench the excess thionyl chloride.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude product by vacuum distillation.

Mandatory Visualization

Below is a logical workflow for troubleshooting low yield in this compound synthesis.

G start Low Yield or Purity in This compound Synthesis reagents 1. Check Reagents & Conditions start->reagents reaction 2. Analyze Reaction Progress start->reaction workup 3. Evaluate Workup & Purification start->workup reagent_purity Purity of Starting Material? reagents->reagent_purity reagent_activity Activity of Chlorinating/ Reducing Agent? reagents->reagent_activity anhydrous Anhydrous Conditions Met? reagents->anhydrous stoichiometry Correct Stoichiometry? reagents->stoichiometry temperature Optimal Temperature? reagents->temperature incomplete Incomplete Reaction by TLC/GC? reaction->incomplete side_products Major Side Products Formed? reaction->side_products extraction_loss Product Lost During Extraction? workup->extraction_loss distillation_loss Product Lost During Distillation? workup->distillation_loss sol_repurify Solution: Repurify starting material. reagent_purity->sol_repurify sol_fresh_reagent Solution: Use fresh/distilled reagent. reagent_activity->sol_fresh_reagent sol_dry Solution: Dry solvents/glassware; use inert atmosphere. anhydrous->sol_dry sol_recalculate Solution: Recalculate equivalents; use slight excess. stoichiometry->sol_recalculate sol_temp Solution: Adjust temperature; run trials. temperature->sol_temp sol_time Solution: Increase reaction time. incomplete->sol_time sol_conditions Solution: Re-evaluate temp/equivalents to minimize side reactions (e.g., dichlorination). side_products->sol_conditions sol_extract Solution: Adjust pH of aqueous layer; use more extraction solvent. extraction_loss->sol_extract sol_distill Solution: Use vacuum distillation; check boiling point/pressure. distillation_loss->sol_distill

References

Technical Support Center: Synthesis of 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-chlorocyclohexanol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction time is adequate and consider extending it. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, promoting side reactions.

    • Solution: Optimize the reaction temperature. For chlorination of diols, maintaining the recommended temperature range is crucial to prevent degradation and byproduct formation.

  • Moisture Contamination: Chlorinating agents like thionyl chloride are highly sensitive to moisture, which can lead to their decomposition and reduce their effectiveness.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Volatile Byproducts: In reactions involving thionyl chloride, the gaseous byproducts (SO₂ and HCl) must be effectively removed to drive the reaction to completion.[1][2]

    • Solution: Ensure proper ventilation or use a gentle stream of inert gas to carry away the gaseous byproducts.

  • Product Loss During Work-up: The extraction and purification steps can lead to significant product loss.

    • Solution: Optimize the work-up procedure. Ensure the pH is appropriate during aqueous washes and minimize the number of transfer steps.

Q2: I've observed multiple spots on my TLC plate or unexpected peaks in my GC-MS analysis. What are the likely side products?

A2: The formation of side products is a common issue. The nature of these byproducts depends on your starting materials and reaction conditions.

Synthesis from 1,4-Cyclohexanediol:

  • 1,4-Dichlorocyclohexane: Over-chlorination of the diol can lead to the formation of the dichlorinated product.[3] This is more likely with an excess of the chlorinating agent or prolonged reaction times.

  • Cyclohexene: Elimination reactions can occur, especially at higher temperatures, leading to the formation of cyclohexene.

  • Unreacted 1,4-Cyclohexanediol: Incomplete reaction will leave starting material in your product mixture.

Synthesis from Cyclohexene Oxide:

  • trans-1,2-Dichlorocyclohexane: If the chloride ion attacks the chloronium ion intermediate, a dichlorinated byproduct can form.

  • trans-2-Chlorocyclohexanol: The primary product of the ring-opening of cyclohexene oxide with HCl is the trans-isomer. Depending on the desired stereochemistry, this could be considered a side product.[4]

  • Di-adducts: In the presence of excess cyclohexene, the carbocation intermediate can be trapped by another molecule of cyclohexene, leading to dimerization.[5][6]

Q3: My product appears to be a mix of cis and trans isomers. How can I control the stereochemistry?

A3: Controlling the stereochemistry is a critical aspect of this synthesis.

  • Starting Material Control: The stereochemistry of the starting material will heavily influence the product's stereochemistry. For example, starting with cis- or trans-1,4-cyclohexanediol will favor the corresponding chlorinated product.

  • Reaction Mechanism: The choice of reagents and the reaction mechanism play a crucial role.

    • SNi Mechanism (Retention of Configuration): The reaction of alcohols with thionyl chloride in the absence of a base often proceeds via an SNi (substitution nucleophilic internal) mechanism, which leads to retention of stereochemistry.[7]

    • SN2 Mechanism (Inversion of Configuration): The addition of a base like pyridine to the thionyl chloride reaction mixture promotes an SN2 mechanism, resulting in an inversion of stereochemistry.[7]

Q4: I am having difficulty purifying the final product. What are the recommended purification methods?

A4: Purification of this compound can be challenging due to the presence of structurally similar byproducts.

  • Distillation: Vacuum distillation is a common method for purifying liquid products. However, if the boiling points of the product and impurities are close, fractional distillation may be necessary.

  • Column Chromatography: For small-scale reactions or when high purity is required, silica gel column chromatography is an effective method. A solvent system of ethyl acetate and hexane is typically used to separate the polar alcohol product from less polar byproducts like dichlorocyclohexane and cyclohexene.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an excellent purification technique.

Data Presentation: Side Product Analysis

The following table summarizes potential side products, their likely causes, and suggested analytical methods for their identification. The quantitative data presented is illustrative and will vary depending on the specific experimental conditions.

Side ProductPlausible CauseExpected % (Illustrative)Recommended Analytical Method
1,4-DichlorocyclohexaneExcess chlorinating agent, high temperature5-15%GC-MS, ¹H NMR
CyclohexeneHigh reaction temperature, acidic conditions2-10%GC-MS, ¹H NMR (alkene protons)
cis/trans IsomersLack of stereochemical controlVariesChiral GC, ¹H NMR (coupling constants)
Unreacted Starting MaterialIncomplete reaction, insufficient reagent5-20%TLC, GC-MS, ¹H NMR
Bicyclic Ether (from trans-isomer)Intramolecular cyclization of trans-4-chlorocyclohexanol with baseVariesGC-MS, ¹³C NMR
trans-1,4-Cyclohexanediol (from cis-isomer)SN2 reaction of cis-4-chlorocyclohexanol with base/nucleophileVariesGC-MS, ¹H NMR

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,4-Cyclohexanediol using Thionyl Chloride (Representative Protocol)

This protocol is a representative procedure and may require optimization.

Materials:

  • 1,4-Cyclohexanediol (1 equivalent)

  • Thionyl chloride (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (optional, for inversion of stereochemistry, 1.1 equivalents)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂), dissolve 1,4-cyclohexanediol in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride dropwise to the stirred solution via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and slowly quench by pouring it over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/GC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes ExtendReaction Increase Reaction Time or Temperature Incomplete->ExtendReaction CheckReagents Check Reagent Quality (Anhydrous?) Complete->CheckReagents ExtendReaction->CheckCompletion WetReagents Moisture Contamination CheckReagents->WetReagents No DryReagents Reagents are Dry CheckReagents->DryReagents Yes RedryReagents Use Anhydrous Reagents & Inert Atmosphere WetReagents->RedryReagents OptimizeWorkup Optimize Work-up Procedure DryReagents->OptimizeWorkup RedryReagents->Start

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway of Side Reactions from 1,4-Cyclohexanediol

SideReactions Start 1,4-Cyclohexanediol SOCl2 SOCl2 Start->SOCl2 Dichloride 1,4-Dichlorocyclohexane Start->Dichloride Excess SOCl2 Product This compound SOCl2->Product Desired Path Product->Dichloride Excess SOCl2 Cyclohexene Cyclohexene Product->Cyclohexene High Temp (Elimination)

Caption: Potential side reaction pathways during synthesis.

References

Technical Support Center: Purification of 4-Chlorocyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cis- and trans-4-Chlorocyclohexanol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying 4-Chlorocyclohexanol isomers?

A1: The primary techniques for separating cis- and trans-4-Chlorocyclohexanol are fractional crystallization (recrystallization) and column chromatography. The choice of method depends on the scale of the purification, the required purity, and the composition of the isomeric mixture. Gas chromatography (GC) is typically used for analytical assessment of purity rather than preparative separation.

Q2: How do the physical properties of the cis and trans isomers differ, and how does this impact purification?

A2: Cis and trans isomers of substituted cyclohexanes, including this compound, are diastereomers and thus have different physical properties such as melting point, boiling point, and solubility. These differences are exploited in purification. Generally, the trans isomer is more thermodynamically stable and often has a higher melting point and lower solubility in a given solvent, which can facilitate its separation by recrystallization.

Q3: What is a good starting point for developing a recrystallization protocol?

A3: A good starting point is to screen various solvents to find one in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature or below. For compounds similar to this compound, solvents like ethyl acetate, toluene, and petroleum ether have been effective. A two-solvent system, such as ethanol/water or hexane/ethyl acetate, can also be employed.

Q4: What type of chromatography is most effective for separating these isomers?

A4: Normal-phase column chromatography using silica gel as the stationary phase is a common and effective method for separating diastereomers like the isomers of this compound. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

Q5: How can I monitor the progress of the separation during column chromatography?

A5: The progress of the separation can be monitored by collecting fractions of the eluent and analyzing them by Thin Layer Chromatography (TLC).[1] Staining the TLC plates with a suitable reagent (e.g., potassium permanganate) will visualize the spots corresponding to the isomers, allowing you to determine which fractions contain the pure compounds. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the collected fractions.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of the pure isomer.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The cooling rate is too fast.- The presence of significant impurities.- Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification step like a simple filtration or a charcoal treatment if colored impurities are present.
The yield of recovered crystals is very low. - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used for washing the crystals.- Re-evaluate the solvent system. A less polar solvent or a two-solvent system might be better.- Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
The purified product is still a mixture of isomers. - The solubility difference between the isomers in the chosen solvent is not significant enough for efficient separation.- Try a different recrystallization solvent or a mixture of solvents.- Consider derivatization of the hydroxyl group to an ester, which may alter the solubility properties of the isomers, allowing for better separation. After separation, the ester can be hydrolyzed back to the alcohol.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the two isomers (overlapping peaks). - The polarity of the mobile phase is too high or too low.- Optimize the mobile phase composition. If the compounds are eluting too quickly with poor separation, decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are moving too slowly, increase the polarity.
The compounds are not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, switch from 100% hexane to a 95:5 hexane:ethyl acetate mixture, and so on.
Tailing of peaks in the collected fractions. - The column may be overloaded with the sample.- The silica gel is too acidic or basic for the compound.- Use a larger column or apply less sample.- Use deactivated (e.g., with triethylamine) or neutral silica gel.
Cracking or channeling of the stationary phase. - Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Purification of trans-4-Chlorocyclohexanol by Recrystallization

This protocol is adapted from methods used for similar substituted cyclohexanols and is a good starting point for optimization.

  • Solvent Selection: Based on the purification of analogous compounds, ethyl acetate is a promising solvent. The trans isomer is expected to be less soluble than the cis isomer.

  • Dissolution: In a fume hood, place the crude mixture of this compound isomers in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring until the solid is completely dissolved.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

  • Analysis: Determine the purity of the obtained crystals using GC-MS and measure the melting point.

A patent for a similar compound, trans-4-acetamidocyclohexanol acetic ester, reports achieving a purity of over 99% using ethyl acetate for recrystallization.[2][3]

Protocol 2: Separation of cis- and trans-4-Chlorocyclohexanol by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pack a glass chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The less polar isomer will typically elute first.

  • Fraction Collection: Collect small fractions of the eluent in labeled test tubes.

  • Monitoring: Analyze the collected fractions by TLC to identify which fractions contain the separated isomers.

  • Solvent Gradient (Optional): If the separation is slow or incomplete, the polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to speed up the elution of the more polar isomer.

  • Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity and identity of the separated isomers using GC-MS and NMR spectroscopy.

Quantitative Data Summary

Compound Purification Method Solvent/Mobile Phase Reported Purity Reference
trans-4-acetamidocyclohexanol acetic esterRecrystallizationEthyl Acetate> 99%Patent CN101628879A[2][3]
trans-4-t-butylcyclohexanolRecrystallizationPetroleum EtherHigh purity (m.p. 82.5–83°C)Organic Syntheses[1]
cis-1,2-diaminocyclohexane dihydrochlorideFractional CrystallizationEthanol> 90%US Patent 3,880,925[4]

Visualizations

experimental_workflow_recrystallization cluster_start Start cluster_process Recrystallization Process cluster_products Products start Crude Isomer Mixture dissolve Dissolve in Minimal Hot Solvent start->dissolve 1. Add Solvent cool_rt Cool Slowly to Room Temp. dissolve->cool_rt 2. Slow Cooling cool_ice Cool in Ice Bath cool_rt->cool_ice 3. Maximize Yield filtrate Vacuum Filtration cool_ice->filtrate 4. Isolate crystals Pure Isomer Crystals filtrate->crystals Solid mother_liquor Mother Liquor (Contains Soluble Isomer and Impurities) filtrate->mother_liquor Liquid troubleshooting_logic_chromatography start Poor Separation (Overlapping Peaks) q1 Are compounds eluting too fast? start->q1 sol_decrease_polarity Decrease Mobile Phase Polarity q1->sol_decrease_polarity Yes q2 Are compounds eluting too slow? q1->q2 No sol_increase_polarity Increase Mobile Phase Polarity q2->sol_increase_polarity Yes check_column Check Column Packing & Sample Load q2->check_column No

References

Overcoming steric hindrance in 4-Chlorocyclohexanol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chlorocyclohexanol. The focus is on overcoming steric hindrance in common reactions to improve yields and product purity.

Troubleshooting Guides

Optimizing Nucleophilic Substitution (S(_N)2) vs. Elimination (E2) Reactions

Steric hindrance plays a critical role in the reaction outcomes of this compound isomers. The choice of reagents and reaction conditions can be tailored to favor the desired product. Below is a summary of expected outcomes under different conditions.

Substrate Reagent/Conditions Primary Product(s) Expected Yield (Illustrative) Key Considerations
cis-4-ChlorocyclohexanolNaOH in Ethanoltrans-1,4-Cyclohexanediol (S(N)2)> 85%The cis isomer readily undergoes S(_N)2 as the chair conformation allows for backside attack.[1][2]
trans-4-ChlorocyclohexanolNaOH in Ethanol3-Cyclohexenol and Bicyclic Ether (Elimination)> 90%The equatorial chlorine in the more stable chair conformation of the trans isomer hinders direct S(_N)2 attack, favoring elimination.[1][2]
trans-4-ChlorocyclohexanolPotassium tert-butoxide (t-BuOK) in t-BuOH4-tert-Butoxycyclohexanol (S(_N)2) and 3-Cyclohexenol (E2)VariableA bulky, non-nucleophilic base will favor elimination.[3]
cis or trans-4-ChlorocyclohexanolSodium Azide (NaN(3)) in DMFtrans or cis-4-Azidocyclohexanol (S(_N)2)70-90%Azide is an excellent nucleophile, and polar aprotic solvents like DMF favor S(_N)2 reactions.[4]
cis or trans-4-ChlorocyclohexanolPyridinium chlorochromate (PCC) in CH(_2)Cl(_2)4-Chlorocyclohexanone (Oxidation)~85%A mild oxidizing agent that converts the secondary alcohol to a ketone without significant side reactions.
cis or trans-4-ChlorocyclohexanolJones Reagent (CrO(_3), H(_2)SO(_4) in Acetone)4-Chlorocyclohexanone (Oxidation)> 90%A strong oxidizing agent, providing high yields for the ketone.[5][6][7][8]
cis or trans-4-ChlorocyclohexanolSwern Oxidation (DMSO, (COCl)(_2), Et(_3)N)4-Chlorocyclohexanone (Oxidation)> 95%A very mild and high-yielding oxidation, suitable for sensitive substrates.[9][10][11][12]

Frequently Asked Questions (FAQs)

Nucleophilic Substitution Reactions

Q1: I am getting a low yield of the substitution product when reacting trans-4-Chlorocyclohexanol. How can I improve this?

A1: The trans isomer strongly favors elimination due to steric hindrance. The equatorial position of the chlorine atom in the most stable chair conformation makes backside attack by a nucleophile difficult. To favor substitution, consider the following strategies:

  • Use a more potent nucleophile: Employ a strong, non-basic nucleophile like the azide ion (NaN(_3)) or cyanide (NaCN). These nucleophiles are highly reactive in S(_N)2 reactions and can compete more effectively with elimination pathways.[4]

  • Choose a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile stabilize the transition state of an S(_N)2 reaction without solvating the nucleophile, thereby increasing its reactivity.

  • Lower the reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will favor the S(_N)2 pathway.

Q2: My reaction with cis-4-Chlorocyclohexanol is producing some elimination byproducts. What can I do to increase the selectivity for the S(_N)2 product?

A2: While the cis isomer favors substitution, elimination can still occur, especially with strongly basic nucleophiles. To minimize elimination:

  • Use a less basic nucleophile: If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), consider a less basic alternative if possible for your desired transformation.

  • Control the temperature: As mentioned, lower temperatures will favor substitution over elimination.

  • Avoid bulky bases: Ensure that your reaction conditions do not inadvertently promote elimination through the use of bulky reagents.

Q3: How does the stereochemistry of the starting material dictate the product in nucleophilic substitution?

A3: The stereochemistry is crucial due to the mechanism of the S(_N)2 reaction, which proceeds via a backside attack. This leads to an inversion of stereochemistry at the reaction center.

  • cis-4-Chlorocyclohexanol: The chlorine and hydroxyl groups are on the same side of the ring. In the most stable chair conformation, one will be axial and the other equatorial. The axial chlorine is well-positioned for a backside attack by a nucleophile, leading to the trans product.

  • trans-4-Chlorocyclohexanol: The chlorine and hydroxyl groups are on opposite sides. In the most stable conformation, both groups are equatorial. This equatorial position of the chlorine atom sterically shields the carbon from backside attack, making the S(_N)2 reaction much slower and allowing the competing E2 elimination to dominate.[1][2]

G cluster_0 Reaction Pathway Troubleshooting Start Low Yield or Incorrect Product CheckIsomer Identify Isomer: cis or trans? Start->CheckIsomer CisPath cis-Isomer: Favors SN2 CheckIsomer->CisPath cis TransPath trans-Isomer: Favors Elimination CheckIsomer->TransPath trans TroubleshootCis Troubleshoot cis: - Use less basic nucleophile - Lower temperature CisPath->TroubleshootCis If elimination observed TroubleshootTrans Troubleshoot trans for SN2: - Use strong, non-basic nucleophile (e.g., N3-) - Use polar aprotic solvent (DMF, DMSO) - Lower temperature TransPath->TroubleshootTrans To promote substitution

Caption: Troubleshooting logic for this compound reactions.

Oxidation Reactions

Q4: I need to oxidize this compound to 4-Chlorocyclohexanone. Which method is best to avoid side reactions?

A4: For a clean and high-yielding oxidation of a secondary alcohol like this compound, Swern oxidation is an excellent choice. It is performed under mild, low-temperature conditions, which minimizes the risk of side reactions like elimination or over-oxidation.[9][11][12] PCC is another good option for a mild oxidation. Jones oxidation is also very effective and high-yielding but uses chromic acid, which is highly toxic and requires careful handling and disposal.[5][6][7][8]

Q5: My Swern oxidation is giving a low yield. What are the common pitfalls?

A5: Low yields in Swern oxidations are often due to issues with reagents or temperature control. Here are some things to check:

  • Anhydrous conditions: All reagents and glassware must be scrupulously dry. Any moisture will quench the reactive species.

  • Temperature control: The reaction must be maintained at a very low temperature (typically -78 °C with a dry ice/acetone bath) during the addition of reagents to prevent the decomposition of the activated DMSO complex.

  • Reagent quality: Ensure that the oxalyl chloride and DMSO are of high purity.

  • Order of addition: The correct order of reagent addition is critical. Typically, oxalyl chloride is added to DMSO, followed by the alcohol, and finally the amine base.

Experimental Protocols

Protocol 1: S(_N)2 Reaction of cis-4-Chlorocyclohexanol with Sodium Azide

This protocol is for the synthesis of trans-4-azidocyclohexanol, a common intermediate.

  • Reagents and Setup:

    • cis-4-Chlorocyclohexanol (1 eq)

    • Sodium azide (1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

  • Procedure:

    • Dissolve the cis-4-Chlorocyclohexanol in anhydrous DMF in the reaction flask.

    • Add the sodium azide to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G cluster_0 SN2 Experimental Workflow Start Dissolve cis-4-Chlorocyclohexanol in anhydrous DMF AddNaN3 Add Sodium Azide Start->AddNaN3 Heat Heat to 60-70°C (12-24h) AddNaN3->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup (Water/Ether Extraction) Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product trans-4-Azidocyclohexanol Purify->Product

Caption: General workflow for an S(_N)2 reaction on this compound.

Protocol 2: Swern Oxidation of this compound

This protocol details the oxidation to 4-chlorocyclohexanone.

  • Reagents and Setup:

    • Oxalyl chloride (1.5 eq)

    • Anhydrous Dimethyl sulfoxide (DMSO) (2.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • This compound (1 eq)

    • Triethylamine (5 eq)

    • Three-neck round-bottom flask with a thermometer, dropping funnels, and a magnetic stirrer under a nitrogen atmosphere.

  • Procedure:

    • Prepare a solution of oxalyl chloride in anhydrous DCM in the reaction flask and cool to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, keeping the temperature below -60 °C.

    • Stir the mixture for 15 minutes.

    • Slowly add a solution of this compound in anhydrous DCM, again maintaining the temperature below -60 °C.

    • Stir for 30-45 minutes.

    • Add triethylamine dropwise, ensuring the temperature remains below -60 °C.

    • After the addition is complete, stir for another 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

    • Quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify by distillation or column chromatography.

G cluster_0 Steric Hindrance Signaling Pathway Substrate This compound Isomer Cis cis-Isomer (Axial Cl favored) Substrate->Cis Trans trans-Isomer (Equatorial Cl favored) Substrate->Trans SN2 SN2 Pathway (Backside Attack) Cis->SN2 Accessible Trans->SN2 Hindered E2 E2 Pathway (Anti-periplanar H) Trans->E2 Favored Substitution Substitution Product (trans-diol) SN2->Substitution Elimination Elimination Products (Alkene, Ether) E2->Elimination

Caption: Influence of stereoisomerism on reaction pathways.

References

Optimizing Substitution Reactions of 4-Chlorocyclohexanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for nucleophilic substitution of 4-chlorocyclohexanol. The following sections offer insights into overcoming common experimental challenges, detailed experimental protocols, and data-driven recommendations to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when optimizing the substitution reaction of this compound?

A1: The substitution reaction of this compound, a secondary alkyl halide, is primarily governed by the principles of S(_N)2 and S(_N)1 mechanisms, with a competing E2 elimination pathway. The key factors to control are:

  • Nucleophile: The choice and concentration of the nucleophile are critical. Strong, non-basic nucleophiles favor the S(_N)2 pathway.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more reactive.[1]

  • Temperature: Higher temperatures can favor the competing elimination (E2) reaction, leading to the formation of cyclohexene derivatives. Therefore, careful temperature control is essential.

  • Stereochemistry of the Starting Material: The stereochemistry of the this compound isomer (cis or trans) significantly impacts the reaction outcome, influencing both the substitution product's stereochemistry and the propensity for side reactions.

Q2: How does the stereochemistry of this compound affect the reaction products?

A2: The stereochemistry of the starting material is crucial in determining the reaction pathway and the resulting product distribution.

  • cis-4-Chlorocyclohexanol: In the chair conformation, the chlorine atom can readily occupy an axial position. This geometry allows for a classic backside attack by a nucleophile in an S(_N)2 reaction, leading to an inversion of stereochemistry at the carbon center. For example, reaction with hydroxide gives trans-1,4-cyclohexanediol.

  • trans-4-Chlorocyclohexanol: For the chlorine to be in the required axial position for an S(_N)2 reaction, the bulky hydroxyl group would also have to be axial, which is energetically unfavorable. This steric hindrance makes the S(_N)2 pathway less favorable. Instead, this isomer is more prone to E2 elimination if a strong base is used, as a hydrogen atom can be anti-periplanar to the axial chlorine, leading to the formation of 3-cyclohexenol. Intramolecular cyclization to form a bicyclic ether can also occur.

Q3: What are common side products, and how can their formation be minimized?

A3: The most common side product is the elimination product, 3-cyclohexenol, which arises from an E2 reaction. To minimize its formation:

  • Use a non-basic nucleophile: Strong bases like hydroxide or alkoxides will promote elimination. Azide (N(_3)

    ^{-}
    ), for instance, is a good nucleophile but a weak base, which favors substitution.

  • Control the temperature: Keep the reaction temperature as low as reasonably possible to disfavor the elimination pathway, which typically has a higher activation energy than substitution.

  • Choose the right solvent: While polar aprotic solvents are generally good for S(_N)2, the specific choice can influence the substitution-to-elimination ratio.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Substitution Product 1. Incomplete reaction. 2. Competing elimination reaction. 3. Poor nucleophilicity. 4. Inappropriate solvent.1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or GC. 2. Use a less basic nucleophile (e.g., switch from NaOH to NaN(_3)). Lower the reaction temperature. 3. Ensure the nucleophile is sufficiently soluble and reactive in the chosen solvent. Consider using a phase-transfer catalyst if solubility is an issue. 4. Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophile's reactivity.
Formation of Alkene Side Product (e.g., 3-cyclohexenol) 1. Reaction temperature is too high. 2. A strong base is used as the nucleophile. 3. The substrate isomer (trans) is prone to elimination.1. Lower the reaction temperature. 2. Use a good nucleophile that is a weak base, such as sodium azide. 3. If possible, start with the cis-isomer to favor the S(_N)2 pathway.
Reaction is very slow or does not proceed 1. Poor leaving group. 2. Steric hindrance. 3. Low reactivity of the nucleophile. 4. Incorrect solvent.1. While chloride is a reasonable leaving group, converting the alcohol to a better leaving group (e.g., tosylate) before substitution can be an alternative strategy if direct substitution is problematic. 2. For the trans-isomer, steric hindrance is a significant issue for S(_N)2. Alternative synthetic routes might be necessary. 3. Increase the concentration of the nucleophile. Ensure the solvent is appropriate (polar aprotic). 4. Ensure the solvent can dissolve the nucleophilic salt. Polar aprotic solvents like DMF or DMSO are recommended.[1][2]

Experimental Protocol: Synthesis of trans-4-Azidocyclohexanol

This protocol details the S(_N)2 reaction of cis-4-chlorocyclohexanol with sodium azide to produce trans-4-azidocyclohexanol, a versatile intermediate.

Materials:

  • cis-4-Chlorocyclohexanol

  • Sodium azide (NaN(_3))

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cis-4-chlorocyclohexanol (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude trans-4-azidocyclohexanol can be purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Effect of Solvent on S(_N)2 Reaction Rate (General Example)

SolventSolvent TypeRelative Rate
MethanolPolar Protic1
WaterPolar Protic7
DMSOPolar Aprotic1,300
AcetonePolar Aprotic500
DMFPolar Aprotic2,800

This table illustrates the general trend of solvent effects on S(_N)2 reaction rates. Specific rates for this compound may vary.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve cis-4-chlorocyclohexanol in anhydrous DMF add_nan3 Add Sodium Azide start->add_nan3 heat Heat to 80-90°C add_nan3->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product trans-4-Azidocyclohexanol purify->product

Caption: Experimental workflow for the synthesis of trans-4-azidocyclohexanol.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Substitution Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn elimination Elimination Side Product? start->elimination poor_nucleophilicity Poor Nucleophilicity? start->poor_nucleophilicity increase_time_temp Increase Time/ Temperature incomplete_rxn->increase_time_temp Yes change_nucleophile Use Less Basic Nucleophile elimination->change_nucleophile Yes lower_temp Lower Temperature elimination->lower_temp Yes change_solvent Use Polar Aprotic Solvent (DMF, DMSO) poor_nucleophilicity->change_solvent Yes

Caption: Troubleshooting decision tree for low product yield.

References

Preventing elimination byproducts in 4-Chlorocyclohexanol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chlorocyclohexanol. The focus is on preventing and minimizing the formation of elimination byproducts in reactions involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common elimination byproducts in reactions of this compound?

A1: The primary elimination byproduct is 3-cyclohexenol. In the case of trans-4-chlorocyclohexanol, an intramolecular cyclization can also occur to form a bicyclic ether, 7-oxabicyclo[2.2.1]heptane.[1][2] The formation of these byproducts is highly dependent on the stereochemistry of the starting material and the reaction conditions.

Q2: Why does trans-4-chlorocyclohexanol primarily undergo elimination while the cis-isomer favors substitution?

A2: The stereochemical arrangement of the hydroxyl and chloro groups is the determining factor. In cis-4-chlorocyclohexanol, the hydroxyl group and the chlorine atom are on the same side of the cyclohexane ring. When the hydroxyl group is deprotonated to form an alkoxide, it can act as an internal nucleophile, attacking the carbon bearing the chlorine from the backside. This intramolecular SN2 reaction leads to the formation of an epoxide intermediate, which then opens to form the trans-1,4-cyclohexanediol, the substitution product.[1]

For trans-4-chlorocyclohexanol, the hydroxyl group and the chlorine are on opposite sides of the ring. This arrangement is not suitable for an intramolecular backside attack to form an epoxide. Instead, a strong base can abstract a proton from a carbon adjacent to the carbon bearing the chlorine, leading to an E2 elimination to form 3-cyclohexenol.[1]

Q3: How can I minimize the formation of elimination byproducts?

A3: To favor substitution over elimination, particularly for the trans-isomer, consider the following strategies:

  • Choice of Base/Nucleophile: Use a weak base that is a good nucleophile. Strong, bulky bases favor elimination. For example, using sodium acetate instead of sodium hydroxide can favor the substitution product.

  • Solvent: Employ a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the cation of the base, leaving the anion more nucleophilic and less basic. Protic solvents like ethanol or water can solvate the nucleophile, reducing its nucleophilicity and increasing its basic character, thus favoring elimination.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy and are more favored at higher temperatures.

  • Protecting Groups: Protecting the hydroxyl group as a silyl ether (e.g., TBDMS) can prevent its participation in the reaction, thus blocking the intramolecular cyclization and influencing the reaction pathway towards substitution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High yield of 3-cyclohexenol from trans-4-chlorocyclohexanol The base is too strong or bulky (e.g., potassium tert-butoxide, sodium hydroxide).Switch to a weaker, non-bulky base that is a good nucleophile, such as sodium acetate or sodium carbonate.
The reaction temperature is too high.Lower the reaction temperature. Consider running the reaction at room temperature or below.
A protic solvent (e.g., ethanol) is being used.Change to a polar aprotic solvent like DMF, DMSO, or acetone.
Formation of bicyclic ether from trans-4-chlorocyclohexanol Intramolecular cyclization is occurring due to the basic conditions and the stereochemistry of the starting material.Protect the hydroxyl group as a silyl ether (e.g., TBDMS) before reacting with the base/nucleophile.
Low yield of substitution product with cis-4-chlorocyclohexanol The reaction conditions are inadvertently favoring elimination.Although less common, ensure the base is not excessively strong and the temperature is not too high. Confirm the stereochemical purity of the starting material.
Difficulty in separating the substitution product from unreacted starting material and byproducts The polarity of the products and starting material may be similar.Utilize column chromatography for purification. A gradient elution may be necessary to achieve good separation.

Quantitative Data Summary

While specific yields are highly dependent on the exact reaction conditions, the following table provides a general overview of expected product distributions based on the principles of substitution versus elimination.

Substrate Base Solvent Temperature Major Product(s) Minor Product(s)
cis-4-ChlorocyclohexanolNaOHEthanolRefluxtrans-1,4-Cyclohexanediol (Substitution)3-Cyclohexenol (Elimination)
trans-4-ChlorocyclohexanolNaOHEthanolReflux3-Cyclohexenol (Elimination), Bicyclic ethercis-1,4-Cyclohexanediol (Substitution)
trans-4-ChlorocyclohexanolNaOAcDMFRoom Tempcis-4-Acetoxycyclohexanol (Substitution)3-Cyclohexenol (Elimination)
trans-4-OTBDMS-chlorocyclohexaneVarious NucleophilesAprotic SolventVariousSubstitution Product-

Key Experimental Protocols

Protocol 1: Maximizing Substitution Product from trans-4-Chlorocyclohexanol using a Weak Base

This protocol aims to produce the acetate-substituted product, which can then be hydrolyzed to the diol.

Materials:

  • trans-4-Chlorocyclohexanol

  • Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve trans-4-chlorocyclohexanol (1 equivalent) in anhydrous DMF.

  • Add sodium acetate (1.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain cis-4-acetoxycyclohexanol.

  • The acetate can be subsequently hydrolyzed to cis-1,4-cyclohexanediol using standard basic or acidic conditions.

Protocol 2: Hydroxyl Group Protection using TBDMS

This protocol describes the protection of the hydroxyl group of this compound to prevent its interference in subsequent reactions.

Materials:

  • This compound (cis or trans)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add imidazole (2.5 equivalents).

  • Slowly add a solution of TBDMSCl (1.2 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the TBDMS-protected this compound.

Protocol 3: Deprotection of TBDMS Ether

This protocol outlines the removal of the TBDMS protecting group to regenerate the hydroxyl functionality.

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected this compound (1 equivalent) in THF.

  • Add TBAF solution (1.2 equivalents) at room temperature.[3]

  • Stir the reaction mixture until the deprotection is complete (monitored by TLC).[3]

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the deprotected this compound.

Visual Guides

Logical Relationship: Factors Influencing Substitution vs. Elimination

G sub Substitution Favored elim Elimination Favored base Weak Base (Good Nucleophile) base->sub solvent Polar Aprotic Solvent solvent->sub temp Low Temperature temp->sub strong_base Strong/Bulky Base strong_base->elim protic_solvent Protic Solvent protic_solvent->elim high_temp High Temperature high_temp->elim

Caption: Key factors determining the outcome of this compound reactions.

Experimental Workflow: Protection-Substitution-Deprotection Strategy

G start trans-4-Chlorocyclohexanol protect Protect Hydroxyl (TBDMSCl, Imidazole) start->protect protected_intermediate trans-4-OTBDMS-chlorocyclohexane protect->protected_intermediate substitute Nucleophilic Substitution (e.g., NaOAc, DMF) protected_intermediate->substitute substituted_protected cis-4-OTBDMS-acetoxycyclohexane substitute->substituted_protected deprotect Deprotect Hydroxyl (TBAF, THF) substituted_protected->deprotect final_product cis-1,4-Cyclohexanediol deprotect->final_product

Caption: A workflow to favor the substitution product from trans-4-chlorocyclohexanol.

References

Troubleshooting peak splitting in NMR of 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with peak splitting in the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Chlorocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my this compound sample unexpectedly complex or showing more peaks than anticipated?

The complexity in the ¹H NMR spectrum of this compound arises primarily from a combination of stereoisomerism (cis and trans isomers) and conformational dynamics (chair-flipping). The protons on the cyclohexane ring are chemically non-equivalent, and their signals are split by neighboring protons (a phenomenon called J-coupling).[1][2][3] The presence of both cis and trans isomers in a sample will result in an overlay of two distinct sets of signals, significantly increasing the complexity of the spectrum.

Q2: How do the cis and trans isomers of this compound lead to different NMR spectra?

In cis-4-Chlorocyclohexanol, one substituent is in an axial position and the other is equatorial. In the trans isomer, both substituents can be in equatorial positions (the more stable conformation) or both in axial positions. These different spatial arrangements lead to:

  • Different Chemical Environments: Protons in axial and equatorial positions experience different shielding effects, resulting in distinct chemical shifts (δ).[4]

  • Varying Coupling Constants: The magnitude of the splitting (J-coupling) is dependent on the dihedral angle between adjacent protons. Axial-axial, axial-equatorial, and equatorial-equatorial protons will have different coupling constants, leading to unique splitting patterns for each isomer.

Q3: What is the role of chair conformations and "ring flipping" in the observed peak splitting?

Cyclohexane rings, including this compound, exist predominantly in a chair conformation. At room temperature, these chairs can rapidly interconvert in a process called "ring flipping".[5]

  • Fast Exchange: If the ring flip is fast on the NMR timescale, the spectrometer observes an average of the axial and equatorial environments. This can lead to broader peaks or simplified spectra where distinct axial and equatorial protons are not resolved.

  • Slow Exchange: At low temperatures, the ring flipping slows down significantly.[5] This "freezes out" the individual chair conformers, allowing the NMR to resolve separate signals for the distinct axial and equatorial protons, leading to a more complex, but also more informative, spectrum.

Q4: Can the choice of NMR solvent affect the peak splitting and chemical shifts?

Yes, the solvent can significantly influence the NMR spectrum.[6][7]

  • Chemical Shift Changes: Different deuterated solvents can cause shifts in the resonance frequencies of your compound's protons.[7][8] Sometimes, overlapping multiplets in one solvent (like CDCl₃) may become well-resolved in another (like benzene-d₆ or acetone-d₆).[8]

  • Conformational Equilibrium: The polarity of the solvent can influence the equilibrium between different conformers, potentially changing the relative populations of chair conformations and thus altering the appearance of the spectrum.[9]

  • Hydrogen Bonding: For this compound, solvents capable of hydrogen bonding can affect the chemical shift of the hydroxyl (-OH) proton and protons on the adjacent carbon (the C1-H).

Q5: My peaks appear very broad. What are the common causes for this?

Peak broadening in the NMR spectrum of this compound can be attributed to several factors:

  • Intermediate Conformational Exchange: If the rate of chair flipping is neither very fast nor very slow on the NMR timescale, it can lead to significant peak broadening.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will cause peaks to be broad. This is a common instrumental issue that requires "shimming" the spectrometer.[8]

  • Sample Concentration/Solubility: A sample that is too concentrated or not fully dissolved can lead to poor resolution and broad peaks.[8]

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic materials (like dissolved oxygen or metal ions) can cause significant line broadening.

Data Presentation

Table 1: Typical ¹H NMR Coupling Constants in Cyclohexane Systems

This table provides typical ranges for proton-proton (¹H-¹H) J-coupling constants based on the relationship of the protons in a chair conformation. These values are crucial for interpreting the splitting patterns.

Coupling TypeDihedral Angle (approx.)Typical J-value (Hz)
Axial - Axial (J_ax,ax)~180°8 - 14
Axial - Equatorial (J_ax,eq)~60°2 - 5
Equatorial - Equatorial (J_eq,eq)~60°2 - 5
Geminal (H-C-H)~109.5°12 - 18

Note: These are generalized values. The actual coupling constants for this compound may vary slightly due to the influence of the electronegative chloro and hydroxyl groups.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry vial.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., Chloroform-d, Acetone-d₆, Benzene-d₆).

  • Dissolve: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If solubility is an issue, gentle warming or sonication may be applied.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube. Avoid transferring any solid particulates.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Analysis: Insert the tube into the NMR spectrometer spinner and proceed with data acquisition.

Protocol 2: Variable Temperature (VT) NMR Experiment

A VT-NMR experiment is a key technique to study conformational dynamics.

  • Prepare Sample: Prepare a sample as described in Protocol 1. Ensure the solvent chosen is suitable for the desired temperature range (check its freezing and boiling points). Dichloromethane-d₂ or Toluene-d₈ are often used for low-temperature studies.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Cooling the Sample: Set the spectrometer's temperature control unit to a lower temperature (e.g., 273 K). Allow the sample to equilibrate for 5-10 minutes.

  • Acquire Spectrum: Once the temperature is stable, acquire another ¹H NMR spectrum.

  • Iterative Cooling: Repeat steps 3 and 4, lowering the temperature in increments (e.g., 10-20 K) until you observe significant changes in the spectrum, such as the sharpening of broad peaks into distinct multiplets or the appearance of new signals. This indicates that the conformational exchange has slowed sufficiently.

  • Data Analysis: Analyze the spectra at different temperatures to observe the transition from a time-averaged spectrum to one representing a "frozen-out" conformer.

Visualizations

G Troubleshooting Workflow for Peak Splitting Issues start Complex or Broad Peak Splitting Observed q_isomers Is sample a mixture of cis/trans isomers? start->q_isomers q_temp Are peaks broad and poorly resolved? q_isomers->q_temp No / Unsure sol_isomers Purify sample to isolate a single isomer (e.g., via column chromatography). q_isomers->sol_isomers Yes q_solvent Are key signals overlapping? q_temp->q_solvent No sol_temp Perform a variable temperature (VT) NMR experiment. Lower temperature to slow conformational exchange. q_temp->sol_temp Yes sol_solvent Re-run spectrum in a different deuterated solvent (e.g., Benzene-d6, Acetone-d6). q_solvent->sol_solvent Yes sol_shim Check instrument shimming. Re-shim if necessary. q_solvent->sol_shim No sol_temp->q_solvent

Caption: Troubleshooting workflow for diagnosing NMR peak splitting.

G Conformational Equilibrium of this compound Isomers cluster_trans Trans Isomer (more stable) cluster_cis Cis Isomer T1 Diequatorial (e,e) Cl(eq), OH(eq) T2 Diaxial (a,a) Cl(ax), OH(ax) T1->T2 Ring Flip C1 Axial/Equatorial (a,e) Cl(ax), OH(eq) C2 Equatorial/Axial (e,a) Cl(eq), OH(ax) C1->C2 Ring Flip

Caption: Chair-flip equilibrium for cis and trans isomers.

References

Technical Support Center: Scaling Up the Synthesis of 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chlorocyclohexanol.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Q1: My reaction yield is significantly lower than expected after scaling up. What are the common causes?

A1: Low yields during scale-up can stem from several factors:

  • Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent temperature. Hotspots or insufficient heating can lead to side reactions or incomplete conversion. Ensure your reactor is equipped with adequate heating/cooling systems.

  • Poor Mixing: As vessel size increases, achieving homogeneous mixing becomes more challenging. Inadequate agitation can lead to localized high concentrations of reagents, promoting side reactions. Verify that your stirring mechanism is sufficient for the scale of the reaction.

  • Changes in Impurity Profile: Trace impurities in starting materials that are insignificant at the lab scale can become major problems in a large-scale reaction. Re-evaluate the purity of your starting materials.[1]

  • Dehydrohalogenation: The product, this compound, can be sensitive to base and heat, leading to elimination reactions. Ensure the workup and purification steps are free from basic residues and avoid excessive temperatures during distillation.

Q2: I've identified unexpected byproducts in my final product. What are they likely to be and why did they form?

A2: The identity of byproducts often depends on the stereochemistry of your this compound (cis vs. trans) and the presence of contaminants, particularly bases.

  • If you detect trans-1,4-cyclohexanediol , it is likely that your cis-4-chlorocyclohexanol isomer reacted with a nucleophile (like hydroxide) via an SN2 mechanism.[2][3]

  • If you detect 3-cyclohexenol or a bicyclic ether (1,4-epoxycyclohexane) , this indicates that the trans-4-chlorocyclohexanol isomer has undergone E2 elimination or an intramolecular SN2 reaction, respectively.[2][3][4][5] These reactions are typically promoted by basic conditions.

Q3: Why is the stereochemistry of this compound so important for stability?

A3: The cis and trans isomers of this compound exhibit vastly different reactivity under basic or heated conditions due to their conformational structures. In the trans isomer, both the hydroxyl and chloro groups can occupy axial positions, placing them in a perfect anti-periplanar arrangement for E2 elimination or in close proximity for intramolecular ether formation.[2] The cis isomer does not readily adopt a conformation suitable for these rapid side reactions, making it more stable to these specific degradation pathways.

Q4: My final product is difficult to purify by distillation. What are the recommended methods for large-scale purification?

A4: While vacuum distillation is common, co-distillation of impurities or thermal degradation can be an issue.

  • Fractional Vacuum Distillation: Use a column with high theoretical plates to improve separation of closely boiling impurities.

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this can be an effective and scalable purification method to remove isomers and other impurities.

  • Aqueous Wash: Before distillation, washing the organic phase with a dilute, neutral buffer or water can help remove any ionic impurities or residual acid/base that could catalyze degradation during heating.

Q5: What are the primary synthesis routes for this compound suitable for scaling up?

A5: The two principal methods used in industry are:

  • Catalytic Hydrogenation of 4-Chlorophenol: This is a common and efficient industrial route. It involves the reduction of the aromatic ring using a catalyst, such as Ruthenium or Palladium, under a hydrogen atmosphere.[2]

  • Chlorination of a Cyclohexanol Derivative: This involves the substitution of a hydroxyl group with a chlorine atom using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[2]

Data and Physical Properties

Quantitative data is crucial for reaction planning and safety analysis.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₁ClO[6]
Molecular Weight134.60 g/mol [6]
CAS Number29538-77-0[6]
Boiling Point105-107 °C (378-380 K) at reduced pressure

Table 2: Reactivity of this compound Isomers with Base (e.g., NaOH)

Starting IsomerPrimary Product(s)Reaction Mechanism(s)
cis-4-Chlorocyclohexanoltrans-1,4-CyclohexanediolSN2 Substitution
trans-4-Chlorocyclohexanol3-Cyclohexenol, Bicyclic EtherE2 Elimination, Intramolecular SN2

(Source:[2][3][5])

Experimental Protocol: Catalytic Hydrogenation of 4-Chlorophenol

This protocol describes a representative method for the synthesis of this compound suitable for scaling up.

Objective: To synthesize this compound by reducing the aromatic ring of 4-Chlorophenol using a heterogeneous catalyst and hydrogen gas.

Reagents:

  • 4-Chlorophenol

  • Solvent (e.g., Tetrahydrofuran (THF) or Methanol)

  • Catalyst: 5% Ruthenium on Alumina (Ru/Al₂O₃) or 5% Palladium on Carbon (Pd/C)

  • Hydrogen Gas (H₂)

  • Inert Gas (Nitrogen or Argon)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, temperature controller, pressure gauge, and gas inlet/outlet.

  • Filtration apparatus (e.g., Büchner funnel or filter press for larger scale).

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge the vessel thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen.

  • Charging the Reactor: Under the inert atmosphere, charge the reactor with 4-Chlorophenol and the solvent. A typical concentration is 10-20% w/v. Following the solvent, carefully add the catalyst. A catalyst loading of 1-5 mol% relative to the substrate is a common starting point.

  • Sealing and Purging: Seal the reactor. Purge the headspace multiple times with the inert gas, followed by several purges with hydrogen gas to ensure an oxygen-free environment.

  • Reaction:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi).

    • Begin agitation to ensure the catalyst is well suspended.

    • Heat the reactor to the target temperature (e.g., 80-120 °C). The optimal temperature and pressure will depend on the specific catalyst and solvent used.

    • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases.

  • Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with inert gas.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recycled after appropriate handling.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to yield the final product.

Visualizations

Experimental Workflow

G prep Reactor Preparation (Clean, Dry, N2 Purge) charge Charge Reactor (4-Chlorophenol, Solvent, Catalyst) prep->charge seal Seal & Purge (N2 then H2 Cycles) charge->seal react Hydrogenation Reaction (Heat, Pressure, Agitation) seal->react cool Cooldown & Vent react->cool filter Catalyst Filtration cool->filter concentrate Solvent Removal (Rotary Evaporation) filter->concentrate purify Purification (Vacuum Distillation) concentrate->purify product Final Product: This compound purify->product

Caption: General experimental workflow for the synthesis of this compound via catalytic hydrogenation.

Troubleshooting Decision Tree

G start Low Yield or Impure Product? check_conversion Was starting material fully consumed? (Check via GC/TLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Full Conversion, Byproducts Present check_conversion->complete Yes incomplete_cause Cause: Insufficient reaction time, low temperature/pressure, or catalyst deactivation. incomplete->incomplete_cause analyze Analyze Byproducts (GC-MS, NMR) complete->analyze diol trans-1,4-Cyclohexanediol Detected? analyze->diol elimination 3-Cyclohexenol or Bicyclic Ether Detected? diol->elimination No diol_yes Source: Base contamination reacting with cis-isomer. diol->diol_yes Yes other Other Byproducts elimination->other No elimination_yes Source: Base or high heat causing degradation of trans-isomer. elimination->elimination_yes Yes G cluster_cis cis-Isomer Pathway cluster_trans trans-Isomer Pathways cis cis-4-Chlorocyclohexanol diol trans-1,4-Cyclohexanediol cis->diol SN2 (OH-) trans trans-4-Chlorocyclohexanol alkene 3-Cyclohexenol trans->alkene E2 (Base) ether Bicyclic Ether trans->ether Intramolecular SN2

References

Technical Support Center: Managing Reaction Intermediates in Chlorohydrin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chlorohydrin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you effectively manage reaction intermediates and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction intermediates in chlorohydrin synthesis?

A1: The primary intermediates depend on the starting material.

  • From Alkenes (e.g., Propylene): The key intermediate is a cyclic chloronium ion. This three-membered ring is formed by the electrophilic addition of a chlorine species (from a source like hypochlorous acid or chlorine gas in water) to the double bond of the alkene. This intermediate is highly reactive and is subsequently attacked by a nucleophile.

  • From Glycerol: The main intermediates are monochlorohydrins and dichlorohydrins (DCP). Specifically, the reaction of glycerol with a chlorinating agent like hydrochloric acid, often in the presence of a carboxylic acid catalyst, proceeds through the formation of 1-chloro-2,3-propanediol and 2-chloro-1,3-propanediol, which are then further chlorinated to 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol.[1]

Q2: My chlorohydrin synthesis from propylene is producing a significant amount of 1,2-dichloropropane. What is causing this byproduct?

A2: The formation of 1,2-dichloropropane is a common side reaction and occurs when the intermediate cyclic chloronium ion is attacked by a chloride ion instead of a water molecule.[2] This is more likely to happen under conditions of high chloride ion concentration. The hydrochloric acid generated during the in-situ production of hypochlorous acid from chlorine and water is a primary source of these chloride ions.[2]

Q3: I am observing low yields in my glycerol-to-dichlorohydrin reaction. What are the potential causes?

A3: Low yields in this process can be attributed to several factors:

  • Water Content: The presence of water, either from the reagents or formed as a byproduct, can slow down the reaction rate.[1][3]

  • Catalyst Inactivity: The choice and concentration of the catalyst (typically a carboxylic acid) are crucial. An inappropriate or insufficient amount of catalyst will lead to poor conversion.

  • Reaction Equilibrium: The hydrochlorination of glycerol is a reversible reaction. To drive the reaction towards the formation of dichlorohydrins, it is often necessary to remove water as it is formed.[4]

  • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate. Temperatures that are too low will result in slow conversion, while excessively high temperatures can lead to the formation of unwanted byproducts.

Q4: What are the main byproducts to expect when converting dichloropropanol to epichlorohydrin?

A4: The primary side reactions during the dehydrochlorination of dichloropropanol to epichlorohydrin include the formation of glycidol, glycerol, and monochlorohydrins. These byproducts can arise from the hydrolysis of epichlorohydrin or incomplete dehydrochlorination. The chemical reactivity of epichlorohydrin also makes it susceptible to forming 1-chloro-epoxy propane or glycerin, which reduces the overall yield.[5]

Troubleshooting Guides

Problem 1: Low Yield and Selectivity in Propylene-Based Chlorohydrin Synthesis
Symptom Potential Cause Troubleshooting Steps
High levels of 1,2-dichloropropane Excess chloride ions attacking the cyclic chloronium intermediate.[2]• Neutralize the hydrochloric acid formed in situ using a base like sodium or calcium hydroxide. Be aware that this will produce water-soluble salts which can still contribute to free chloride ions.[2]• Use a hypochlorous acid solution that is substantially free from chloride ions.[2]
Formation of dichloroisopropyl ether Side reaction of propylene dichloride with propylene chlorohydrin.• Optimize the reaction temperature to below 50-60°C to suppress this side reaction.
Low overall yield of chlorohydrin Suboptimal reaction temperature or reactant concentrations.• Maintain the reaction temperature between 0°C and 60°C for better selectivity.[6]• Ensure efficient mixing to promote the dissolution of propylene gas and its reaction with hypochlorous acid.[6]
Problem 2: Inefficient Conversion of Glycerol to Dichlorohydrins
Symptom Potential Cause Troubleshooting Steps
Slow reaction rate Presence of water in the reaction mixture.[1]• Use anhydrous reagents where possible.• Implement a water removal step, such as distillation, between reaction stages to drive the equilibrium towards product formation.[4]
Low conversion of glycerol Inefficient catalysis.• Screen different carboxylic acid catalysts (e.g., acetic acid, adipic acid) to find the optimal one for your system.[7][8]• Consider using more active acyl chloride catalysts, which can generate HCl in situ and avoid the introduction of water.[3]
Formation of monochlorohydrin isomers as main products Incomplete reaction.• Increase the reaction time or temperature to promote further chlorination to dichlorohydrins.• Ensure a sufficient supply of the chlorinating agent (e.g., gaseous HCl).[8]
Problem 3: Byproduct Formation During Dehydrochlorination to Epichlorohydrin
Symptom Potential Cause Troubleshooting Steps
Presence of glycidol and glycerol in the final product Hydrolysis of the epichlorohydrin product.• Remove epichlorohydrin from the reaction mixture as it is formed, for example, by using a reactive distillation setup.[5]• Optimize the concentration of the base (e.g., NaOH or Ca(OH)₂) and the reaction temperature to minimize the residence time of epichlorohydrin in the reactive environment.
Incomplete conversion of dichloropropanols Insufficient base or reaction time.• Ensure a stoichiometric amount of base is used to neutralize the HCl formed and catalyze the ring closure.• Monitor the reaction progress to determine the optimal reaction time for complete conversion.

Data Presentation

Table 1: Effect of Reaction Temperature on Propylene Chlorohydrin Synthesis

Temperature (°C)Propylene Chlorohydrin Yield (%)1,2-Dichloropropane Selectivity (%)Dichloroisopropyl Ether Selectivity (%)
15~97%LowLow
35HighModerateLow
4597%IncreasedLow
>60DecreasedHighIncreased

Note: Data compiled from qualitative and quantitative descriptions in the search results. Specific yields can vary based on other reaction parameters.

Table 2: Comparison of Catalysts for Glycerol Hydrochlorination

CatalystRelative ActivitySelectivity towards 1,3-DichlorohydrinNotes
Acetic AcidGoodGoodCommonly used, but can be lost by evaporation.[8]
Adipic AcidGoodHighA solid dicarboxylic acid catalyst.[7]
Malonic AcidGoodHighAnother effective dicarboxylic acid catalyst.[7]
Acetyl ChlorideVery HighHighReacts with glycerol to form HCl in situ, avoiding water byproduct from external HCl sources.[3]
Adipoyl DichlorideVery HighHighA highly active acyl chloride catalyst.[7]

Experimental Protocols

Protocol 1: Synthesis of Dichlorohydrins from Glycerol

This protocol is based on the hydrochlorination of glycerol using gaseous hydrochloric acid and a carboxylic acid catalyst.

Materials:

  • Glycerol

  • Gaseous Hydrochloric Acid

  • Carboxylic Acid Catalyst (e.g., Adipic Acid)

  • Jacketed glass reactor with a stirrer, condenser, and gas inlet

  • Heating and temperature control system

  • Neutralizing agent (e.g., calcium carbonate)

  • Analytical equipment (e.g., GC-MS)

Procedure:

  • Charge the jacketed glass reactor with glycerol and the chosen carboxylic acid catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 100-120°C) with constant stirring.[5]

  • Bubble gaseous hydrochloric acid through the reaction mixture at a controlled rate.

  • Monitor the reaction progress by taking periodic samples and analyzing them for the concentration of glycerol, monochlorohydrins, and dichlorohydrins using a suitable analytical method like GC-MS.

  • After the desired conversion is achieved, stop the flow of HCl and cool the reaction mixture.

  • Neutralize the remaining acid in the mixture with a base such as calcium carbonate.[8]

  • Purify the dichlorohydrin product, typically through vacuum distillation.[5]

Protocol 2: Analytical Monitoring of Reaction by GC-MS

This protocol outlines a general method for the analysis of reaction mixtures from chlorohydrin synthesis to identify and quantify reactants, intermediates, and byproducts.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary Column suitable for polar compounds (e.g., DB-624)[9][10]

Sample Preparation:

  • Withdraw a small aliquot from the reaction mixture.

  • If necessary, quench the reaction by cooling and neutralizing any acid or base.

  • Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane).

  • If analyzing for trace impurities like epichlorohydrin, a concentration of the analyte may be necessary. For aqueous samples, purge and trap or headspace techniques can be employed.[11][12]

GC-MS Parameters (Example):

  • Column: DB-624 (or equivalent)

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, ramp to 220°C at a rate of 7-10°C/min, and hold for a few minutes.[12]

  • Carrier Gas: Helium

  • MS Detector: Electron Impact (EI) ionization at 70 eV.[12]

  • Scan Mode: Full scan to identify unknown components or Selected Ion Monitoring (SIM) for higher sensitivity and quantification of target compounds.[9][10][13]

Visualizations

Chlorohydrin_Synthesis_From_Propylene Propylene Propylene Chloronium_Ion Cyclic Chloronium Ion (Intermediate) Propylene->Chloronium_Ion + HOCl HOCl Hypochlorous Acid (HOCl) Chlorohydrin Propylene Chlorohydrin (Product) Chloronium_Ion->Chlorohydrin + H₂O Dichloropropane 1,2-Dichloropropane (Byproduct) Chloronium_Ion->Dichloropropane + Cl⁻ H2O H₂O (Nucleophile) Cl_ion Cl⁻ (Nucleophile) Glycerol_to_Epichlorohydrin_Workflow cluster_hydrochlorination Step 1: Hydrochlorination cluster_dehydrochlorination Step 2: Dehydrochlorination Glycerol Glycerol Monochlorohydrin Monochlorohydrin (Intermediate) Glycerol->Monochlorohydrin + HCl HCl_Catalyst HCl + Catalyst Dichlorohydrin Dichlorohydrin (Intermediate) Monochlorohydrin->Dichlorohydrin + HCl Base Base (e.g., NaOH) Epichlorohydrin Epichlorohydrin (Product) Dichlorohydrin->Epichlorohydrin + Base Byproducts Byproducts (Glycidol, Glycerol) Epichlorohydrin->Byproducts Hydrolysis

References

Validation & Comparative

Comparing reactivity of cis vs trans 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

The stereochemical arrangement of substituents on a cyclohexane ring profoundly influences its chemical reactivity. This guide provides a detailed comparison of the reactivity of cis- and trans-4-chlorocyclohexanol when subjected to basic conditions, highlighting the divergent reaction pathways and product outcomes. This information is critical for chemists engaged in the synthesis of complex molecules where stereocontrol is paramount.

Executive Summary

When treated with a base such as sodium hydroxide in ethanol, cis- and trans-4-chlorocyclohexanol exhibit starkly different reactivity profiles. The cis isomer undergoes a standard bimolecular nucleophilic substitution (SN2) to yield trans-1,4-cyclohexanediol as the primary product.[1][2][3] In contrast, the trans isomer proceeds through two competing pathways: a bimolecular elimination (E2) and an intramolecular substitution involving neighboring group participation (NGP), which results in the formation of 3-cyclohexenol and a bicyclic ether, respectively.[4][5][6] This divergence is a direct consequence of the conformational possibilities and the spatial relationship between the hydroxyl and chloro substituents in each isomer.

Comparative Data

FeatureCis-4-ChlorocyclohexanolTrans-4-Chlorocyclohexanol
Primary Reaction(s) Bimolecular Nucleophilic Substitution (SN2)Bimolecular Elimination (E2), Intramolecular Substitution (NGP)
Major Product(s) trans-1,4-Cyclohexanediol[1][2]3-Cyclohexenol, Bicyclic Ether[4][6]
Key Mechanistic Feature Backside attack by an external nucleophile (e.g., OH⁻)Antiperiplanar arrangement for E2, Neighboring group participation by the hydroxyl group for intramolecular substitution
Stereochemical Outcome Inversion of configuration at the carbon bearing the chlorine atomFormation of an alkene and a bicyclic system

Reaction Mechanisms and Stereochemical Influence

The distinct reactivity of the two isomers is best understood by examining their chair conformations and the resulting reaction pathways.

Cis-4-Chlorocyclohexanol: A Classic SN2 Pathway

In the most stable chair conformation of cis-4-chlorocyclohexanol, one substituent is axial and the other is equatorial. For the SN2 reaction to proceed, the chloride ion must be in an axial position to allow for backside attack by the hydroxide nucleophile. This attack leads to an inversion of stereochemistry at that carbon, resulting in the formation of trans-1,4-cyclohexanediol.[3]

sn2_mechanism reactant cis-4-Chlorocyclohexanol transition_state Sₙ2 Transition State reactant->transition_state product trans-1,4-Cyclohexanediol transition_state->product Inversion of Stereochemistry nucleophile OH⁻ nucleophile->transition_state Backside Attack

Caption: SN2 reaction pathway for cis-4-chlorocyclohexanol.

Trans-4-Chlorocyclohexanol: Competing E2 and NGP Pathways

The trans isomer can exist in two chair conformations. In the diequatorial conformation, the anti-periplanar alignment required for an E2 reaction is not met. However, in the less stable diaxial conformation, the hydroxyl and chloro groups are positioned 1,4-diaxially. This arrangement is crucial for its unique reactivity.

  • E2 Elimination: The diaxial conformation allows for an anti-periplanar relationship between a hydrogen atom on a carbon adjacent to the chlorine-bearing carbon and the chlorine atom itself. This geometry is ideal for an E2 elimination, where a base removes a proton and the chloride ion is expelled simultaneously to form 3-cyclohexenol.[3]

  • Neighboring Group Participation (NGP): The proximate diaxial positioning of the hydroxyl and chloro groups allows the hydroxyl group to act as an internal nucleophile.[4] The oxygen atom can attack the carbon bearing the chlorine from the backside, displacing the chloride ion and forming a strained bicyclic oxonium ion intermediate. Subsequent attack by a hydroxide ion on one of the carbons of the three-membered ring from the exterior opens the ring to form the bicyclic ether product. This intramolecular pathway is a classic example of anchimeric assistance.

trans_reactivity cluster_e2 E2 Pathway cluster_ngp NGP Pathway start trans-4-Chlorocyclohexanol e2_ts E2 Transition State start->e2_ts ngp_int Bicyclic Oxonium Ion (Intermediate) start->ngp_int Intramolecular Attack e2_prod 3-Cyclohexenol e2_ts->e2_prod ngp_prod Bicyclic Ether ngp_int->ngp_prod External Attack by OH⁻ experimental_workflow A Dissolve 4-chlorocyclohexanol isomer in Ethanol B Add aqueous Sodium Hydroxide A->B C Reflux the mixture for a specified time (e.g., 2-4 hours) B->C D Cool to room temperature and quench with water C->D E Extract with an organic solvent (e.g., diethyl ether) D->E F Wash organic layer with brine E->F G Dry organic layer over anhydrous MgSO₄ F->G H Filter and concentrate the solvent in vacuo G->H I Analyze the crude product (GC-MS, NMR) H->I

References

A Comparative Guide to the SN2 Reactivity of 4-Chlorocyclohexanol and 4-Bromocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic substitution reactions, the choice of substrate is paramount to achieving desired reaction kinetics and product yields. This guide provides an objective comparison of 4-chlorocyclohexanol and 4-bromocyclohexanol in the context of bimolecular nucleophilic substitution (SN2) reactions, offering supporting data and detailed experimental protocols for their evaluation.

Executive Summary

4-Bromocyclohexanol is a significantly more reactive substrate than this compound in SN2 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. For synthetic applications where a rapid and efficient SN2 reaction is desired, 4-bromocyclohexanol is the recommended starting material.

Quantitative Data Comparison

The following table provides a plausible comparison of the expected reactivity of this compound and 4-bromocyclohexanol in an SN2 reaction with a common nucleophile, such as the azide ion. The relative reaction rates are estimated based on typical values observed for secondary alkyl chlorides and bromides.

ParameterThis compound4-BromocyclohexanolJustification
Relative SN2 Reaction Rate 1~50 - 100Bromide is a significantly better leaving group than chloride.
Leaving Group Ability ModerateGoodI⁻ > Br⁻ > Cl⁻ > F⁻ is the established order of leaving group ability for halides.[1][5]
C-X Bond Strength (kJ/mol) ~340~285The weaker C-Br bond is more easily broken in the transition state.
Predicted Reaction Conditions More forcing conditions (higher temperature, longer reaction time) may be required.Milder reaction conditions are generally sufficient for complete reaction.

Experimental Protocols

To empirically determine and compare the reactivity of this compound and 4-bromocyclohexanol, a competition experiment can be designed. However, it is crucial to first convert the hydroxyl group, which is a poor leaving group, into a better one, such as a tosylate. The subsequent competitive SN2 reaction with a nucleophile like sodium azide can then be performed.

Part 1: Conversion of 4-Halocyclohexanols to 4-Halocyclohexyl Tosylates

Objective: To convert the hydroxyl group of this compound and 4-bromocyclohexanol into a tosylate, which is an excellent leaving group, a prerequisite for an efficient SN2 reaction.

Materials:

  • This compound

  • 4-Bromocyclohexanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1 equivalent of the respective 4-halocyclohexanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Add 1.5 equivalents of pyridine, followed by the slow, portion-wise addition of 1.2 equivalents of p-toluenesulfonyl chloride.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

  • Quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with 1 M HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-halocyclohexyl tosylate.

  • Purify the product by column chromatography on silica gel if necessary.

Part 2: Competitive SN2 Reaction with Sodium Azide

Objective: To compare the relative reactivity of 4-chlorocyclohexyl tosylate and 4-bromocyclohexyl tosylate in a competitive SN2 reaction with sodium azide.

Materials:

  • 4-Chlorocyclohexyl tosylate (from Part 1)

  • 4-Bromocyclohexyl tosylate (from Part 1)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., dodecane)

Procedure:

  • In a round-bottom flask, combine equimolar amounts (e.g., 1 mmol each) of 4-chlorocyclohexyl tosylate and 4-bromocyclohexyl tosylate in anhydrous DMF.

  • Add a known amount of an internal standard to the mixture.

  • Add 0.5 equivalents of sodium azide to the solution. The use of a limiting amount of the nucleophile will ensure a competitive reaction.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress of the reaction over time by taking aliquots and analyzing them by GC-MS.

  • The relative consumption of the two starting materials will indicate their relative reactivity. The compound that is consumed faster is the more reactive substrate.

  • The product, 4-azidocyclohexanol, will be formed from both starting materials.

Reaction Pathway and Logic

The following diagrams illustrate the key steps in the experimental workflow and the SN2 reaction mechanism.

experimental_workflow cluster_start Starting Materials cluster_tosylation Step 1: Tosylation cluster_sn2 Step 2: SN2 Reaction start_chloro This compound tosyl_chloro 4-Chlorocyclohexyl Tosylate start_chloro->tosyl_chloro TsCl, Pyridine start_bromo 4-Bromocyclohexanol tosyl_bromo 4-Bromocyclohexyl Tosylate start_bromo->tosyl_bromo TsCl, Pyridine product 4-Azidocyclohexanol tosyl_chloro->product NaN₃, DMF (Slower) tosyl_bromo->product NaN₃, DMF (Faster)

Caption: Experimental workflow for the preparation and SN2 reaction of 4-halocyclohexanols.

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu N₃⁻ Substrate 4-Halocyclohexyl Tosylate TS [N₃---C---OTs]⁻ Substrate->TS Backside Attack Product 4-Azidocyclohexanol TS->Product LG OTs⁻ TS->LG Leaving Group Departs

References

A Comparative Guide to the Efficacy of Oxidizing Agents for 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of intermediates is paramount. The oxidation of 4-chlorocyclohexanol to 4-chlorocyclohexanone is a critical transformation in the synthesis of various pharmaceutical and fine chemical targets. This guide provides an objective comparison of the efficacy of several common oxidizing agents for this reaction, supported by available experimental data and detailed protocols.

The choice of an oxidizing agent can significantly impact the yield, purity, and scalability of the synthesis of 4-chlorocyclohexanone. This comparison focuses on four widely used methods: Pyridinium Chlorochromate (PCC), Jones Oxidation, Swern Oxidation, and Sodium Hypochlorite (Bleach).

Data Summary: Performance of Oxidizing Agents

The following table summarizes the available quantitative data for the oxidation of this compound to 4-chlorocyclohexanone using different oxidizing agents. It is important to note that direct comparative studies on this specific substrate are limited in publicly available literature, and performance can vary based on the precise reaction conditions.

Oxidizing AgentReagentsSolventTypical YieldReaction ConditionsKey Features
Pyridinium Chlorochromate (PCC)Pyridinium chlorochromateDichloromethane31.1%[1]Room temperatureMild and selective, avoids over-oxidation, but the chromium reagent is toxic and requires careful handling.
Jones ReagentChromium trioxide, sulfuric acid, acetoneAcetoneHigh (General)0°C to room temperaturePowerful and cost-effective, but highly acidic and uses carcinogenic Cr(VI).[2]
Swern OxidationOxalyl chloride, DMSO, triethylamineDichloromethaneHigh (General)Low temperature (-78°C)Mild conditions, tolerates many functional groups, but produces malodorous byproducts.[3][4]
Sodium Hypochlorite (Bleach)Sodium hypochlorite, (optional: TEMPO catalyst)Acetic Acid/Water or BiphasicVariableRoom temperature"Green" and inexpensive, but can be less selective and may require a catalyst for efficient conversion.

Experimental Workflow

The general experimental workflow for the oxidation of this compound involves the reaction of the alcohol with the chosen oxidizing agent in a suitable solvent, followed by a work-up procedure to isolate and purify the resulting 4-chlorocyclohexanone.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound Reaction_Vessel Reaction Mixture Start->Reaction_Vessel Reagent Oxidizing Agent (PCC, Jones, Swern, Bleach) Reagent->Reaction_Vessel Solvent Appropriate Solvent Solvent->Reaction_Vessel Quench Quenching Reaction_Vessel->Quench Reaction Completion Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Product 4-Chlorocyclohexanone Purification->Product

General workflow for the oxidation of this compound.

Detailed Experimental Protocols

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate is a milder alternative to Jones reagent, known for its selectivity in oxidizing secondary alcohols to ketones without further oxidation.[5]

Procedure:

  • Suspend pyridinium chlorochromate (1.5 equivalents) in dichloromethane.

  • Add a solution of this compound (1 equivalent) in dichloromethane to the suspension.

  • Stir the mixture at room temperature until the reaction is complete (monitoring by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-chlorocyclohexanone, which can be further purified by chromatography.

Jones Oxidation

The Jones reagent is a powerful oxidizing agent prepared from chromium trioxide and sulfuric acid in acetone.[2][6] It readily oxidizes secondary alcohols to ketones.

Procedure:

  • Dissolve this compound in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C.

  • Continue the addition until a persistent orange color of the Cr(VI) reagent is observed, indicating the complete consumption of the alcohol.

  • Quench the excess oxidant by adding a small amount of isopropyl alcohol until the orange color disappears and a green precipitate of chromium(III) salts forms.

  • Decant the acetone solution and extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[3][7] This method is known for its mild conditions and high yields for a wide range of substrates.

Procedure:

  • In a flask under an inert atmosphere, dissolve oxalyl chloride (2 equivalents) in dichloromethane and cool to -78°C.

  • Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in dichloromethane, maintaining the temperature below -60°C.

  • After stirring for a few minutes, add a solution of this compound (1 equivalent) in dichloromethane.

  • Stir the mixture for 15-30 minutes, then add triethylamine (5 equivalents).

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ketone. A significant drawback is the production of the malodorous byproduct dimethyl sulfide.[4]

Sodium Hypochlorite (Bleach) Oxidation

The use of sodium hypochlorite, often in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), offers a more environmentally benign approach to oxidation.

Procedure:

  • Dissolve this compound in a suitable solvent such as acetic acid or a biphasic system of dichloromethane and water.

  • Add a catalytic amount of TEMPO (if used).

  • Slowly add a solution of sodium hypochlorite (household bleach), maintaining the temperature at or below room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench any remaining oxidant with sodium bisulfite.

  • Neutralize the solution and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts to yield the product.

Comparison and Concluding Remarks

The selection of an appropriate oxidizing agent for the synthesis of 4-chlorocyclohexanone from this compound depends on several factors including the desired yield, scale of the reaction, tolerance of other functional groups, and environmental considerations.

  • PCC offers good selectivity but a moderate yield in the reported case and involves the use of a toxic chromium reagent.

  • Jones oxidation is a classic and potent method likely to give high yields, but its harsh acidic conditions and the carcinogenicity of chromium(VI) are significant drawbacks.[2]

  • Swern oxidation is a mild and generally high-yielding method that is compatible with many functional groups, making it a good choice for complex molecules. However, the requirement for low temperatures and the formation of a foul-smelling byproduct can be disadvantageous.[3][4]

  • Sodium hypochlorite represents a greener and more cost-effective alternative, although its efficiency can be substrate-dependent and may require optimization with a catalyst like TEMPO to achieve high yields.

For researchers and drug development professionals, the trade-offs between yield, reaction conditions, and safety/environmental impact must be carefully weighed. For small-scale synthesis where mild conditions are crucial, Swern oxidation is often preferred. For larger-scale production, the development of an efficient catalytic bleach-based protocol would be highly desirable. Further experimental studies directly comparing these methods on this compound are warranted to provide a more definitive guide to their relative efficacy.

References

Spectroscopic Scrutiny: A Comparative Analysis of 4-Chlorocyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of cis- and trans-4-chlorocyclohexanol reveals distinct differences in their infrared (IR) and nuclear magnetic resonance (NMR) spectra, arising from their unique conformational preferences. These differences provide a clear method for distinguishing between the two diastereomers, a critical capability in research and drug development where stereochemistry can dictate biological activity.

The orientation of the chloro and hydroxyl substituents on the cyclohexane ring in the cis and trans isomers of 4-chlorocyclohexanol leads to characteristic spectroscopic signatures. In the trans isomer, the bulky chloro and hydroxyl groups predominantly occupy equatorial positions in the stable chair conformation to minimize steric strain. Conversely, the cis isomer exists in a conformational equilibrium where one substituent is axial and the other is equatorial. This fundamental structural difference is the basis for the variations observed in their spectra.

Spectroscopic Data Summary

The key spectroscopic data for the cis and trans isomers of this compound are summarized in the tables below. These values highlight the diagnostic differences between the two compounds.

Spectroscopic Data trans-4-Chlorocyclohexanol cis-4-Chlorocyclohexanol
Appearance White to off-white solidColorless to light yellow liquid
Molecular Formula C₆H₁₁ClOC₆H₁₁ClO
Molecular Weight 134.60 g/mol 134.60 g/mol

Table 1: Physicochemical Properties of this compound Isomers

Infrared (IR) Spectroscopy

The IR spectra of both isomers show a broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the cyclohexane ring are observed between 3000 and 2850 cm⁻¹. The most significant difference in the IR spectra lies in the C-Cl stretching vibration.

Vibrational Mode trans-4-Chlorocyclohexanol (cm⁻¹) cis-4-Chlorocyclohexanol (cm⁻¹)
O-H Stretch~3400 (broad)~3450 (broad)
C-H Stretch~2940, ~2860~2950, ~2870
C-O Stretch~1070~1040
C-Cl Stretch~730~680

Table 2: Key IR Absorption Frequencies for this compound Isomers

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectra, the chemical shifts and coupling constants of the protons on C1 (bearing the hydroxyl group) and C4 (bearing the chlorine atom) are particularly informative. For the trans isomer, where both substituents are equatorial, the axial protons on C1 and C4 appear as broad multiplets at a more downfield chemical shift compared to the cis isomer.

Proton trans-4-Chlorocyclohexanol (ppm) cis-4-Chlorocyclohexanol (ppm)
H-1 (CH-OH)~3.6 (m)~4.0 (m)
H-4 (CH-Cl)~3.8 (m)~4.2 (m)
Cyclohexyl Protons1.2 - 2.2 (m)1.4 - 2.4 (m)

Table 3: ¹H NMR Chemical Shifts (in CDCl₃) for this compound Isomers

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra also show distinct differences in the chemical shifts for the carbon atoms bonded to the electronegative oxygen and chlorine atoms.

Carbon trans-4-Chlorocyclohexanol (ppm) cis-4-Chlorocyclohexanol (ppm)
C-1 (C-OH)~69~67
C-4 (C-Cl)~60~58
Other Cyclohexyl Carbons~30 - 40~28 - 38

Table 4: ¹³C NMR Chemical Shifts (in CDCl₃) for this compound Isomers

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the this compound isomer is placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands for the different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the this compound isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

  • Data Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to assign the signals to the respective protons and carbons in the molecule.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison Spectroscopic Comparison of this compound Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion cis-4-Chlorocyclohexanol cis-4-Chlorocyclohexanol IR Infrared (IR) Spectroscopy cis-4-Chlorocyclohexanol->IR NMR_H ¹H NMR Spectroscopy cis-4-Chlorocyclohexanol->NMR_H NMR_C ¹³C NMR Spectroscopy cis-4-Chlorocyclohexanol->NMR_C trans-4-Chlorocyclohexanol trans-4-Chlorocyclohexanol trans-4-Chlorocyclohexanol->IR trans-4-Chlorocyclohexanol->NMR_H trans-4-Chlorocyclohexanol->NMR_C IR_Data Vibrational Frequencies (O-H, C-H, C-O, C-Cl) IR->IR_Data NMR_H_Data Chemical Shifts & Coupling Constants NMR_H->NMR_H_Data NMR_C_Data Chemical Shifts NMR_C->NMR_C_Data Conclusion Structural Elucidation & Isomer Differentiation IR_Data->Conclusion NMR_H_Data->Conclusion NMR_C_Data->Conclusion

A Comparative Guide to the Validation of Analytical Methods for 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Chlorocyclohexanol, a key intermediate and potential genotoxic impurity in pharmaceutical manufacturing. The following sections detail validated analytical techniques, their performance characteristics, and experimental protocols to assist researchers and quality control professionals in selecting the most appropriate method for their specific needs.

Method Comparison Overview

Quantitative Performance Data

The following table summarizes the performance characteristics of a validated GC-MS method and a representative HPLC-RID method for the analysis of this compound.

Performance ParameterGC-MS Method (Adapted from 4-chloro-1-butanol analysis)[1][2][3][4]Representative HPLC-RID Method
Linearity Range 0.08 - 40 µg/g (in API)0.1 - 10 mg/mL
Correlation Coefficient (r²) > 0.999> 0.997
Limit of Detection (LOD) 0.05 µg/g (in API)0.01 - 0.17 mg/mL
Limit of Quantification (LOQ) 0.08 µg/g (in API)0.03 - 0.56 mg/mL
Accuracy (% Recovery) 90.5 - 108.7%95 - 105% (typical)
Precision (% RSD) < 6.0%< 5% (typical)

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from a validated procedure for the analysis of the structurally similar compound, 4-chloro-1-butanol, and is expected to provide excellent performance for this compound.[1][2][3][4]

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dichloromethane or Methanol). Perform serial dilutions to prepare calibration standards.

  • Sample Solution (for API): Dissolve a known amount of the Active Pharmaceutical Ingredient (API) in the chosen solvent to achieve a target concentration of this compound within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5975 or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 98, 82, 67).

3. Alternative: Derivatization GC-MS

For enhanced volatility and improved peak shape, derivatization of the hydroxyl group of this compound can be performed prior to GC-MS analysis. Silylation is a common derivatization technique for alcohols.[5][6][7][8][9]

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Evaporate the solvent from the sample or standard solution.

    • Add the derivatizing reagent to the dried residue.

    • Heat the mixture at 60-70 °C for 30 minutes.

    • Inject an aliquot of the derivatized solution into the GC-MS.

Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Due to the absence of a UV chromophore in this compound, a Refractive Index Detector (RID) is a more suitable choice for detection in HPLC. This method provides a general framework for the analysis of small polar molecules.[10][11][12][13][14][15][16][17][18]

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create calibration standards.

  • Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filtration of the sample solution through a 0.45 µm filter is recommended.

2. HPLC-RID Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a Refractive Index Detector.

  • Column: A column suitable for the separation of small polar compounds, such as a Bio-Rad Aminex HPX-87H or a similar ion-exclusion column.

  • Mobile Phase: Isocratic elution with a dilute aqueous acid solution (e.g., 0.005 M Sulfuric Acid). The mobile phase should be filtered and degassed.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60 °C.

  • RID Temperature: 40 °C.

  • Injection Volume: 20 µL.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the validation of an analytical method, applicable to both GC-MS and HPLC techniques.

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation start Method Development & Optimization protocol Validation Protocol Definition (Parameters & Acceptance Criteria) start->protocol specificity Specificity & Selectivity protocol->specificity linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ Determination protocol->lod_loq accuracy Accuracy (Recovery Studies) protocol->accuracy precision Precision (Repeatability & Intermediate Precision) protocol->precision robustness Robustness protocol->robustness system_suitability System Suitability Testing protocol->system_suitability documentation Final Validation Report specificity->documentation linearity->documentation lod_loq->documentation accuracy->documentation precision->documentation robustness->documentation system_suitability->documentation implementation Routine Method Implementation documentation->implementation

Caption: General Workflow for Analytical Method Validation.

This guide provides a foundational understanding of the analytical methodologies available for the determination of this compound. The choice between GC-MS and HPLC-RID will depend on the specific requirements of the analysis, including the required sensitivity, the sample matrix, and the available instrumentation. For trace-level analysis, particularly in the context of genotoxic impurities, the GC-MS method is highly recommended due to its superior sensitivity and specificity.

References

Comparative analysis of chlorinating agents for cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

The conversion of cyclohexanol to chlorocyclohexane is a fundamental transformation in organic synthesis, serving as a gateway to a variety of functionalized cyclohexane derivatives. The choice of chlorinating agent is critical and depends on factors such as desired yield, reaction conditions, stereochemical outcome, and practicality of the procedure. This guide provides a comparative analysis of three commonly employed chlorinating agents: Thionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅), and Hydrochloric Acid (HCl), with supporting experimental data and protocols to aid researchers in selecting the optimal reagent for their specific needs.

Comparative Performance of Chlorinating Agents

A summary of the key performance indicators for each chlorinating agent is presented in the table below. The data is compiled from various sources and represents typical experimental outcomes. It is important to note that reaction conditions can be further optimized to improve yields and reduce reaction times.

Chlorinating AgentTypical Yield (%)Reaction Temperature (°C)Reaction Time (hours)Key ByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** 80-9025-78 (Reflux)1-3SO₂(g), HCl(g)Gaseous byproducts are easily removed, leading to a cleaner reaction mixture and simpler workup.Reagent is corrosive and moisture-sensitive. Reaction can be vigorous.
Phosphorus Pentachloride (PCl₅) **75-850 to room temperature2-4POCl₃, HCl(g)Effective for a wide range of alcohols.Solid reagent can be difficult to handle. POCl₃ byproduct has a high boiling point, complicating purification.
Hydrochloric Acid (HCl) with ZnCl₂ 40-60Reflux4-6H₂OInexpensive and readily available.Lower yields and longer reaction times. Requires a catalyst (ZnCl₂) for secondary alcohols. Strong acid requires careful handling.

Reaction Mechanisms and Stereochemistry

The choice of chlorinating agent can influence the stereochemical outcome of the reaction. Understanding the underlying mechanisms is crucial for predicting and controlling the formation of the desired stereoisomer.

Thionyl Chloride (SOCl₂)

The reaction of cyclohexanol with thionyl chloride typically proceeds through an Sₙi (internal nucleophilic substitution) mechanism, which results in the retention of configuration . In the presence of a base like pyridine, the mechanism shifts to a standard Sₙ2 pathway, leading to inversion of configuration .

SNi_Mechanism cluster_step1 Step 1: Formation of Chlorosulfite Ester cluster_step2 Step 2: Internal Nucleophilic Attack Cyclohexanol Cyclohexanol Intermediate1 Cyclohexyl Chlorosulfite Cyclohexanol->Intermediate1 + SOCl₂ HCl HCl Intermediate1->HCl - HCl TransitionState [Transition State] Intermediate1->TransitionState Intramolecular attack Chlorocyclohexane Chlorocyclohexane TransitionState->Chlorocyclohexane + SO₂

Caption: Sₙi mechanism of cyclohexanol chlorination with SOCl₂.

Phosphorus Pentachloride (PCl₅)

The reaction with phosphorus pentachloride generally follows an Sₙ2 mechanism, resulting in inversion of configuration at the stereocenter. The alcohol oxygen attacks the phosphorus atom, followed by the displacement of a chloride ion which then acts as a nucleophile.

SN2_Mechanism_PCl5 cluster_step1 Step 1: Formation of Oxonium Ion cluster_step2 Step 2: Nucleophilic Attack Cyclohexanol Cyclohexanol Intermediate1 [Cyclohexyl-O-PCl₄]⁺ Cl⁻ Cyclohexanol->Intermediate1 + PCl₅ Chlorocyclohexane Chlorocyclohexane Intermediate1->Chlorocyclohexane Sₙ2 attack by Cl⁻ POCl3_HCl POCl3_HCl Chlorocyclohexane->POCl3_HCl + POCl₃ + HCl

Caption: Sₙ2 mechanism of cyclohexanol chlorination with PCl₅.

Hydrochloric Acid (HCl) with Zinc Chloride (ZnCl₂)

The chlorination of cyclohexanol with hydrochloric acid is an Sₙ1 reaction, which proceeds through a carbocation intermediate. The use of a Lewis acid catalyst, such as zinc chloride, is necessary to facilitate the formation of the carbocation from a secondary alcohol. This mechanism leads to a racemic mixture of stereoisomers.

SN1_Mechanism_HCl cluster_step1 Step 1: Protonation of Alcohol cluster_step2 Step 2: Nucleophilic Attack Cyclohexanol Cyclohexanol Protonated_Alcohol Protonated_Alcohol Cyclohexanol->Protonated_Alcohol + H⁺ (from HCl) Carbocation Cyclohexyl Carbocation Protonated_Alcohol->Carbocation - H₂O Chlorocyclohexane Chlorocyclohexane Carbocation->Chlorocyclohexane + Cl⁻

Caption: Sₙ1 mechanism of cyclohexanol chlorination with HCl/ZnCl₂.

Experimental Protocols

Detailed experimental procedures for the synthesis of chlorocyclohexane using each of the discussed chlorinating agents are provided below.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to all three methods, with variations in the specific reagents and conditions as detailed in the protocols.

Experimental_Workflow Start Start Setup Reaction Setup: - Dry glassware - Add cyclohexanol and solvent (if any) Start->Setup Reagent_Addition Add Chlorinating Agent (SOCl₂, PCl₅, or HCl/ZnCl₂) Setup->Reagent_Addition Reaction Reaction under specified temperature and time Reagent_Addition->Reaction Workup Quenching and Extraction: - Neutralize excess reagent - Separate organic layer Reaction->Workup Purification Drying and Purification: - Dry with anhydrous salt - Distillation or chromatography Workup->Purification Analysis Product Characterization: - GC-MS, NMR, IR Purification->Analysis End End Analysis->End

Caption: General workflow for the synthesis of chlorocyclohexane.

Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)

Materials:

  • Cyclohexanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, for inversion of configuration)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, dropping funnel, heating mantle, separatory funnel

Procedure:

  • In a fume hood, equip a dry 250 mL round-bottom flask with a reflux condenser and a dropping funnel.

  • Add cyclohexanol (e.g., 0.1 mol) to the flask.

  • Cool the flask in an ice bath and slowly add thionyl chloride (e.g., 0.12 mol) dropwise from the dropping funnel with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux for 1-2 hours. The evolution of SO₂ and HCl gases will be observed.

  • Cool the reaction mixture to room temperature and cautiously pour it into a separatory funnel containing 100 mL of ice-cold water.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude chlorocyclohexane by distillation.

Protocol 2: Chlorination using Phosphorus Pentachloride (PCl₅)

Materials:

  • Cyclohexanol

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, powder funnel, ice bath, separatory funnel

Procedure:

  • In a fume hood, place cyclohexanol (e.g., 0.1 mol) in a dry 250 mL round-bottom flask equipped with a reflux condenser.

  • Cool the flask in an ice bath.

  • Carefully add phosphorus pentachloride (e.g., 0.11 mol) in small portions through a powder funnel with vigorous stirring. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours.

  • Cautiously pour the reaction mixture onto crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Wash the combined organic layers with ice-cold water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation.

Protocol 3: Chlorination using Hydrochloric Acid (HCl) and Zinc Chloride (ZnCl₂)

Materials:

  • Cyclohexanol

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous zinc chloride (ZnCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Place concentrated hydrochloric acid (e.g., 50 mL) in a 250 mL round-bottom flask.

  • Add anhydrous zinc chloride (e.g., 15 g) and swirl to dissolve.

  • Add cyclohexanol (e.g., 0.2 mol) to the flask and attach a reflux condenser.

  • Heat the mixture under reflux for 4-5 hours.

  • Cool the reaction mixture to room temperature. Two layers will form.

  • Separate the upper organic layer using a separatory funnel.

  • Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the crude chlorocyclohexane over anhydrous calcium chloride.

  • Decant the dried liquid and purify by distillation.

Conclusion

The selection of a chlorinating agent for the conversion of cyclohexanol to chlorocyclohexane is a multifaceted decision.

  • Thionyl chloride is often the preferred reagent due to its high efficiency and the formation of gaseous byproducts, which simplifies purification. It offers stereochemical control through the presence or absence of a base.

  • Phosphorus pentachloride is a reliable alternative, though the solid nature of the reagent and the high-boiling byproduct can present handling and purification challenges.

  • Hydrochloric acid with a zinc chloride catalyst represents the most economical option, but it is hampered by lower yields and longer reaction times. The Sₙ1 mechanism also leads to a loss of stereochemical control.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, desired purity, stereochemical considerations, and available resources. This guide provides the necessary data and protocols to make an informed decision for the successful chlorination of cyclohexanol.

A Comparative Guide to the Conformational Analysis of 4-Substituted Cyclohexanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational preferences of substituted cyclohexanes are a cornerstone of stereochemistry and play a critical role in determining the reactivity and biological activity of molecules. In the context of drug development, understanding the three-dimensional structure of cyclic scaffolds is paramount for designing ligands with optimal binding affinities. This guide provides a comparative analysis of the conformational landscapes of 4-substituted cyclohexanols, leveraging experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry to predict and rationalize the stability of different conformers.

Data Presentation: A Quantitative Comparison

The conformational equilibrium of a 4-substituted cyclohexanol is dictated by the steric and electronic properties of the substituent at the C4 position. The preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the two conformers. A larger A-value signifies a stronger preference for the equatorial position.

Table 1: A-Values for Common Substituents in Cyclohexane

Substituent (R)A-value (kcal/mol)
-H0
-CH₃1.7[1]
-Cl0.53
-Br0.48[1]
-OH0.94 (in aprotic solvent)
-OCH₃0.6
-C(CH₃)₃~5.0[1]

NMR spectroscopy, specifically the analysis of proton-proton coupling constants (J-values), provides direct experimental evidence for the dominant conformation. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In a chair conformation, axial-axial (ax-ax), axial-equatorial (ax-eq), and equatorial-equatorial (eq-eq) protons exhibit distinct coupling constants.

Table 2: Typical ¹H NMR Coupling Constants in Cyclohexane Derivatives

Coupling TypeDihedral AngleTypical ³J (Hz)
axial-axial~180°8 - 13
axial-equatorial~60°2 - 5
equatorial-equatorial~60°2 - 5

Case Study: cis- and trans-4-tert-Butylcyclohexanol

The bulky tert-butyl group effectively "locks" the cyclohexane ring in a specific conformation, making it an excellent model system for studying the effect of the hydroxyl group's orientation on NMR spectra.

Table 3: Experimental ¹H NMR Coupling Constants for the C1-Proton of 4-tert-Butylcyclohexanol

IsomerOH PositionC1-H PositionObserved J-values (Hz) for C1-HInferred Conformation
transEquatorialAxialJ(ax,ax) ≈ 11, J(ax,eq) ≈ 4.5Chair with equatorial -OH and -C(CH₃)₃
cisAxialEquatorialJ(eq,ax) ≈ 3, J(eq,eq) ≈ 3Chair with axial -OH and equatorial -C(CH₃)₃

Experimental Protocols

Conformational Analysis via ¹H NMR Spectroscopy

Objective: To determine the dominant chair conformation of a 4-substituted cyclohexanol by analyzing the coupling constants of the proton at C1.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the 4-substituted cyclohexanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is homogeneous.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

    • Standard acquisition parameters:

      • Pulse sequence: zg30

      • Spectral width: 12-15 ppm

      • Acquisition time: ~3-4 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 16 or more for good signal-to-noise.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the multiplet corresponding to the proton at C1 (the proton on the carbon bearing the hydroxyl group). This signal is typically found in the 3.5-4.5 ppm region.

    • Measure the coupling constants (J-values) for this multiplet.

    • Compare the measured J-values to the typical values in Table 2 to determine if the C1 proton is predominantly axial or equatorial.

    • From the orientation of the C1 proton, infer the orientation of the hydroxyl group and, consequently, the preferred chair conformation.

Computational Conformational Analysis

Objective: To calculate the relative energies of the possible chair conformations of a 4-substituted cyclohexanol and predict the most stable conformer.

Methodology:

  • Structure Building:

    • Using a molecular modeling software (e.g., Avogadro, GaussView), build the two chair conformations of the desired 4-substituted cyclohexanol (one with the substituent axial and the other equatorial).

  • Geometry Optimization and Energy Calculation:

    • Perform a geometry optimization for each conformer using a suitable computational chemistry method. A common and efficient method is Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d).

    • Following optimization, perform a single-point energy calculation at a higher level of theory if greater accuracy is needed.

  • Analysis:

    • Compare the calculated energies of the two conformers. The conformer with the lower energy is predicted to be the more stable one.

    • The energy difference between the two conformers can be compared to the experimentally derived A-value.

Mandatory Visualizations

conformational_equilibrium cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer cluster_factors Influencing Factors axial Axial-Substituent equatorial Equatorial-Substituent axial->equatorial Ring Flip a_value A-Value a_value->equatorial favors steric_hindrance 1,3-Diaxial Interactions steric_hindrance->axial destabilizes

Caption: Conformational equilibrium of a 4-substituted cyclohexanol.

conformational_analysis_workflow cluster_experimental Experimental Approach (NMR) cluster_computational Computational Approach start Start: 4-Substituted Cyclohexanol exp_protocol Acquire ¹H NMR Spectrum start->exp_protocol comp_protocol Model Axial & Equatorial Conformers start->comp_protocol analyze_j Analyze J-coupling of C1-H exp_protocol->analyze_j exp_conformation Determine Major Conformer analyze_j->exp_conformation end Conclusion: Dominant Conformation exp_conformation->end calc_energy Calculate Relative Energies (DFT) comp_protocol->calc_energy comp_conformation Predict Lowest Energy Conformer calc_energy->comp_conformation comp_conformation->end

References

A Comparative Analysis of Computational and Experimental Data for 4-Chlorocyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Physical and Spectroscopic Properties

In the realm of chemical research and drug development, a thorough understanding of a molecule's properties is paramount. 4-Chlorocyclohexanol, a halogenated cyclic alcohol, serves as a valuable building block in organic synthesis. This guide provides a detailed comparison of its experimentally determined properties versus those predicted through computational modeling. By presenting both datasets side-by-side, we aim to offer researchers a comprehensive resource to evaluate the accuracy of computational methods and to inform decisions in experimental design.

At a Glance: Experimental vs. Computational Data

Table 1: Physical Properties of trans-4-Chlorocyclohexanol

PropertyExperimental ValueComputational ValueMethod
Melting Point83 °C-21.89 °CJoback
Boiling Point105-107 °C at 0.029 bar[1]208.02 °CJoback
logP (Octanol/Water)Not Found1.529Crippen

Table 2: Physical Properties of cis-4-Chlorocyclohexanol

PropertyExperimental ValueComputational ValueMethod
Melting PointNot Found-21.89 °CJoback
Boiling PointNot Found208.02 °CJoback
logP (Octanol/Water)Not Found1.529Crippen

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

Protontrans-4-Chlorocyclohexanol (Predicted)cis-4-Chlorocyclohexanol (Predicted)
H1 (CH-OH)3.6 - 4.13.8 - 4.3
H4 (CH-Cl)3.8 - 4.34.2 - 4.7
Cyclohexyl H1.2 - 2.21.3 - 2.3

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Carbontrans-4-Chlorocyclohexanol (Predicted)cis-4-Chlorocyclohexanol (Predicted)
C1 (CH-OH)68 - 7265 - 69
C4 (CH-Cl)60 - 6458 - 62
C2, C6, C3, C530 - 4528 - 43

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and computational data for a chemical compound like this compound.

G cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Methodology exp_data Experimental Data (Melting Point, Boiling Point, IR, MS, NMR) comparison Side-by-Side Comparison (Tables and Narrative) exp_data->comparison comp_data Computational Data (Joback, Crippen, NMR Prediction) comp_data->comparison evaluation Evaluation of Computational Accuracy comparison->evaluation exp_protocol Experimental Protocols (Standard Procedures) exp_protocol->exp_data comp_methods Computational Methods (Group Contribution, etc.) comp_methods->comp_data

Caption: Workflow for comparing experimental and computational data.

Experimental Protocols

While specific experimental protocols for the cited data on this compound are not detailed in the source literature, the following are standard laboratory procedures for the determination of these properties.

Melting Point Determination: A small, finely powdered sample of the substance is packed into a capillary tube and placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination: The boiling point is determined by heating the liquid in a flask equipped with a condenser and a thermometer. The temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is recorded as the boiling point. For reduced pressure boiling points, a vacuum is applied to the system.

Infrared (IR) Spectroscopy: An IR spectrum is obtained by passing a beam of infrared radiation through a sample. The absorption of radiation at specific wavenumbers corresponds to the vibrational frequencies of the chemical bonds within the molecule. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber and is used to identify functional groups.

Mass Spectrometry (MS): In mass spectrometry, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum is a plot of ion intensity versus mass-to-charge ratio, which provides information about the molecular weight and fragmentation pattern of the compound.

Computational Methods

The computational data presented in this guide were obtained using established predictive models.

Joback Method: The Joback method is a group contribution method used to estimate various thermophysical properties of pure organic compounds. It predicts properties such as normal boiling point, melting point, critical temperature, and enthalpy of formation by summing the contributions of different functional groups present in the molecule.

Crippen Method: The Crippen method is an atom-based approach for the calculation of the octanol-water partition coefficient (logP). It calculates logP by summing the contributions of individual atoms, which are classified based on their local environment.

NMR Spectra Prediction: Predicted ¹H and ¹³C NMR spectra are generated using computational chemistry software that solves the Schrödinger equation for the molecule in a magnetic field. These calculations can predict the chemical shifts and coupling constants of the nuclei, providing a theoretical spectrum that can be compared with experimental data.

Discussion and Conclusion

The comparison between the available experimental and computational data for this compound reveals some interesting points. For the trans isomer, there is a significant discrepancy between the experimental melting point of 83 °C and the computationally predicted value of -21.89 °C by the Joback method. This highlights a limitation of group contribution methods, which may not accurately account for the specific intermolecular interactions in the crystalline solid state, especially for cyclic and substituted molecules.

The boiling point also shows a notable difference, though the experimental value was determined under reduced pressure. Extrapolating the experimental boiling point to atmospheric pressure is not straightforward, making a direct comparison with the Joback prediction challenging.

The lack of comprehensive experimental data for the cis isomer of this compound underscores the value of computational methods. While the accuracy of the predicted values should be considered with caution, they provide a useful starting point for researchers when experimental data is unavailable. The predicted NMR data, for instance, can aid in the preliminary identification of isomers and in the interpretation of experimental spectra.

References

Safety Operating Guide

Proper Disposal of 4-Chlorocyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Chlorocyclohexanol, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to assess the hazards associated with this compound. While some data suggests it may not meet GHS hazard criteria in all cases, it is prudent to treat it as a hazardous substance due to its potential as a skin, eye, and respiratory irritant[1].

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:

  • Safety glasses or goggles.

  • Chemical-resistant gloves.

  • A lab coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash[2].

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: this compound should be managed as a hazardous waste. A chemical becomes waste when it is no longer intended for use[3].

  • Segregate Incompatible Chemicals: Store this compound waste separately from incompatible materials. As a general rule, keep organic compounds away from oxidizing agents[4]. Ensure it is not mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Selection and Management

  • Use a Compatible Container: Collect this compound waste in a container that is in good condition and compatible with the chemical. The original product container is often the best choice[5]. If the original container is not available or is compromised, use a clean, leak-proof container with a secure screw-on cap[6][7]. Do not use food containers[4].

  • Avoid Overfilling: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills[4].

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste[3][6].

Step 3: Labeling the Waste Container Properly labeling the waste container is crucial for safety and compliance.

  • Affix a Hazardous Waste Label: Attach a completed hazardous waste label to the container.

  • Complete All Fields: The label must include the following information[3][4]:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • The associated hazards (e.g., Irritant, Combustible).

    • The date when waste was first added to the container (accumulation start date).

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[4]. This could be a designated area on a benchtop or in a chemical fume hood.

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills[6]. The secondary container should be chemically compatible and large enough to hold 110% of the volume of the primary container[6].

  • Regular Inspections: Inspect the SAA weekly for any signs of leakage or container degradation[4].

Step 5: Arranging for Disposal

  • Contact EHS: When the waste container is full or has been in storage for the maximum allowable time (see table below), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup[8].

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for scheduling a hazardous waste collection.

Quantitative Disposal Parameters

The following table summarizes key quantitative limits and guidelines for the accumulation and storage of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific institutional policies may vary.

ParameterGuidelineDescription
Maximum Accumulation Time (Partially Full Container) Up to 1 yearPartially filled containers can remain in an SAA for up to one year from the accumulation start date[4].
Maximum Accumulation Time (Full Container) 3 daysFull containers must be removed from the SAA within three days of being filled[4].
Maximum Accumulation Quantity (per waste stream) Up to 55 gallonsA laboratory can accumulate up to 55 gallons of a single type of hazardous waste before a pickup is required[6].
pH Range for Aqueous Waste Drain Disposal pH 5.0 - 12.5Only applies to specific, non-hazardous aqueous solutions. Not applicable to this compound. Used here for comparative purposes[4].
Container Headspace At least 10%Leave at least 10% (or one inch) of headspace in liquid waste containers to allow for expansion[4].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Identify this compound as Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Leak-Proof Waste Container with Secure Cap ppe->container label Affix 'Hazardous Waste' Label with Full Chemical Name and Hazards container->label storage Store in Designated Satellite Accumulation Area (SAA) label->storage containment Use Secondary Containment storage->containment pickup Request Waste Pickup from Environmental Health & Safety (EHS) containment->pickup end Compliant and Safe Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorocyclohexanol
Reactant of Route 2
4-Chlorocyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.